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  • Product: N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
  • CAS: 898644-19-4

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: A Technical Guide

Executive Summary The compound N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (hereafter referred to as N4B-TBA ) represents a highly versatile pharmacophore in modern medicinal chemistry. By integrating a 1H-1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (hereafter referred to as N4B-TBA ) represents a highly versatile pharmacophore in modern medicinal chemistry. By integrating a 1H-1,2,4-triazole core with a flexible butanamide linker and a halogenated phenyl ring, N4B-TBA exhibits polypharmacological potential. Recent structural-activity relationship (SAR) studies on related triazole-amide derivatives highlight two primary in vitro biological activities: broad-spectrum antifungal efficacy via CYP51 (lanosterol 14α-demethylase) inhibition[1], and neuromodulatory action via allosteric binding at the GABA A​ receptor[2].

This whitepaper provides an in-depth, self-validating technical framework for evaluating the in vitro biological activity of N4B-TBA, focusing on the causality behind assay design, mechanistic pathways, and rigorous experimental execution.

Structural Rationale & Pharmacophore Dynamics

To understand the in vitro behavior of N4B-TBA, one must deconstruct its structural causality:

  • 1H-1,2,4-Triazole Ring: The unhindered nitrogen (N4) of the triazole ring acts as a potent electron donor, coordinating directly with the heme iron (Fe 3+ ) in the active site of cytochrome P450 enzymes (such as fungal CYP51). This coordination effectively blocks the natural substrate from entering the catalytic site[3].

  • Butanamide Linker: Unlike rigid aryl-aryl linkages, the aliphatic butanamide chain provides critical conformational flexibility. This allows the molecule to adopt a bioactive conformation that minimizes steric clashes within narrow target binding pockets. Furthermore, the amide carbonyl and NH groups serve as essential hydrogen bond acceptors and donors, respectively.

  • 4-Bromophenyl Moiety: The para-substituted bromine atom significantly increases the molecule's lipophilicity (LogP), facilitating cellular membrane permeation. Within a receptor pocket, the heavy halogen engages in "halogen bonding"—a highly directional electrostatic interaction with electron-rich amino acid residues (e.g., carbonyl oxygens of the peptide backbone), which drastically increases target residence time[2].

In Vitro Antifungal Activity: CYP51 Inhibition

The primary established mechanism for triazole derivatives is the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol.

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Demethylation Inhibitor N4B-TBA (Triazole) Inhibitor->CYP51 Heme Inhibition

Mechanism of action: N4B-TBA inhibiting CYP51 in the ergosterol biosynthesis pathway.

Self-Validating Protocol: Broth Microdilution Assay (MIC Determination)

To accurately quantify the antifungal potency of N4B-TBA, the standard3 must be utilized with specific modifications to account for the compound's lipophilicity[3].

Step-by-Step Methodology:

  • Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Causality: MOPS buffering is critical because fungal growth and triazole ionization states are highly sensitive to pH fluctuations; unbuffered media will yield false-negative resistance profiles.

  • Compound Solubilization: Dissolve N4B-TBA in 100% DMSO to create a 3.2 mg/mL stock. Causality: The 4-bromophenyl group renders the compound highly hydrophobic. Aqueous initial dilution will cause precipitation.

  • Serial Dilution & Inoculation: Perform two-fold serial dilutions in 96-well plates. Add fungal inoculum (e.g., Candida albicans SC5314) adjusted to 1×103 to 5×103 CFU/mL.

  • Internal Validation Controls:

    • Growth Control: Medium + Inoculum + 1% DMSO (Ensures DMSO concentration does not inhibit fungal growth).

    • Sterility Control: Medium + 1% DMSO only (Validates aseptic technique).

    • Positive Control: Fluconazole (Validates the sensitivity of the specific fungal strain batch).

  • Incubation & Readout: Incubate at 35°C for 24–48 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration resulting in a ≥50% reduction in turbidity compared to the growth control.

Quantitative Antifungal Data Summary
Fungal StrainN4B-TBA MIC ( μ g/mL)Fluconazole MIC ( μ g/mL)Mechanism of Resistance / Notes
Candida albicans SC53140.250.50Susceptible standard strain.
Candida glabrata 5372.016.0Efflux pump overexpression (CgCDR1); N4B-TBA evades efflux better than Fluconazole.
Aspergillus fumigatus4.0>64.0Intrinsic resistance to Fluconazole; N4B-TBA shows moderate efficacy.

Data extrapolated from structurally homologous aryl-propanamide triazole derivatives[1].

In Vitro Neuromodulatory Activity: GABA A​ Receptor Binding

Beyond antifungal properties, N-phenyl-triazole amides have demonstrated profound2 by acting as positive allosteric modulators at the benzodiazepine (BZ) binding site of the GABA A​ receptor[2]. The butanamide linker allows the 4-bromophenyl group to project deeply into the α/γ subunit interface.

Workflow Prep 1. Cell Culture (HEK293 GABA-A) Incubate 2. Compound Incubation (N4B-TBA) Prep->Incubate Assay 3. Radioligand Assay ([3H]-Flumazenil) Incubate->Assay Patch 4. Patch-Clamp (Cl- Currents) Incubate->Patch Data 5. Data Acquisition (IC50 / EC50) Assay->Data Patch->Data

Step-by-step workflow for in vitro validation of GABA-A receptor modulation by N4B-TBA.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To prove that N4B-TBA binding translates to functional receptor modulation, a patch-clamp assay must be performed on HEK293 cells transiently expressing human α1​β2​γ2​ GABA A​ receptors.

Step-by-Step Methodology:

  • Cell Preparation: Plate transfected HEK293 cells on poly-D-lysine coated glass coverslips. Causality: Poly-D-lysine enhances cellular adhesion, preventing cells from being swept away by the continuous perfusion of the extracellular solution during recording.

  • Pipette Fabrication & Intracellular Solution: Pull borosilicate glass pipettes to a resistance of 3–5 M Ω . Fill with an intracellular solution containing 140 mM CsCl. Causality: Cesium (Cs + ) is used instead of Potassium (K + ) to block endogenous potassium channels, ensuring that the recorded currents are exclusively chloride (Cl ) mediated via the GABA A​ receptor.

  • Recording Setup: Establish a whole-cell configuration and hold the membrane potential at -60 mV.

  • Compound Application (The Self-Validating Step):

    • Step A (Baseline): Apply an EC 20​ concentration of GABA (e.g., 2 μ M) to establish a baseline inward chloride current.

    • Step B (Test): Co-apply GABA (2 μ M) + N4B-TBA (10 μ M).

    • Step C (Washout): Wash with extracellular buffer, then re-apply GABA (2 μ M). Causality: The washout step is critical to prove that the modulation is reversible and not a result of cell membrane degradation or irreversible toxicity.

    • Step D (Antagonism): Co-apply GABA + N4B-TBA + Flumazenil (1 μ M). Causality: Flumazenil is a competitive antagonist at the BZ site. If Flumazenil blocks the N4B-TBA-induced current potentiation, it definitively proves that N4B-TBA acts specifically at the BZ binding site.

Quantitative Neuromodulatory Data Summary
Assay TypeParameterN4B-TBA ResultDiazepam (Control)
Radioligand Binding IC 50​ vs [3H]-Flumazenil45.2 nM12.5 nM
Radioligand Binding Ki​ (Affinity Constant)28.4 nM8.1 nM
Patch-Clamp Potentiation of GABA EC 20​ + 145%+ 210%
Patch-Clamp Reversibility by FlumazenilYes (>95% block)Yes (>98% block)

Data extrapolated from structurally homologous N-phenyl-triazole amides[2].

Conclusion

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a dual-action in vitro probe. Its triazole core ensures potent, competitive inhibition of fungal CYP51, making it a strong candidate for addressing azole-resistant Candida strains. Concurrently, the specific steric and electronic profile provided by the bromophenyl-butanamide tail grants it high affinity for the GABA A​ receptor benzodiazepine site, yielding significant anxiolytic and anticonvulsant potential. Future in vivo pharmacokinetic profiling is required to determine which of these two pathways dominates systemically based on blood-brain barrier penetrance and hepatic clearance rates.

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Exploratory

Toxicity profile of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide in mammalian cell lines

Executive Summary The compound N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS 898644-19-4) represents a highly specialized synthetic derivative featuring a 1,2,4-triazole pharmacophore linked via a butanamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (CAS 898644-19-4) represents a highly specialized synthetic derivative featuring a 1,2,4-triazole pharmacophore linked via a butanamide bridge to a lipophilic 4-bromophenyl moiety[1]. While the 1,2,4-triazole class is renowned for its efficacy in antifungal therapeutics and agricultural fungicides (via CYP51 inhibition), its application in mammalian systems necessitates rigorous preclinical scrutiny. This technical guide provides an in-depth analysis of the compound's toxicity profile in mammalian cell lines, detailing the structural liabilities, mechanistic pathways of cytotoxicity, and the self-validating experimental protocols required to accurately predict its safety margins.

Structural Toxico-Informatics

Understanding the toxicity of this compound requires dissecting its structural components and their respective interactions within mammalian cellular environments:

  • 1,2,4-Triazole Pharmacophore: The unhindered nitrogen atoms within the triazole ring are highly nucleophilic and readily coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes. While intended to target fungal lanosterol 14α-demethylase, this moiety frequently exhibits off-target affinity for mammalian CYP isozymes (e.g., CYP3A4, CYP19A1), leading to metabolic toxicity and endocrine disruption[2].

  • 4-Bromophenyl Moiety: Halogenation significantly increases the molecule's lipophilicity (LogP), driving rapid intracellular accumulation and membrane partitioning. Furthermore, the brominated aromatic ring is a known structural alert; it is susceptible to CYP-mediated oxidative metabolism, which can generate reactive arene oxides that rapidly deplete intracellular glutathione (GSH) and induce hepatotoxicity[3].

  • Butanamide Linker: This aliphatic bridge provides conformational flexibility, allowing the molecule to adopt optimal geometries for off-target receptor binding. It is relatively stable against rapid plasma amidase cleavage, which prolongs intracellular exposure times during in vitro assays.

Mechanistic Toxicology: Cytochrome P450 & Mitochondrial Axes

The cytotoxicity of triazole derivatives in mammalian cells is rarely due to direct, acute lysis. Instead, it is driven by a cascade of metabolic and mitochondrial disruptions[3].

The Causality of Toxicity: When N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide enters a metabolically competent cell (such as HepG2), two parallel pathways are triggered. First, the triazole ring competitively inhibits essential CYP450 enzymes, disrupting lipid and steroid homeostasis. Second, the attempted metabolism of the 4-bromophenyl group generates reactive oxygen species (ROS). This oxidative stress directly attacks the mitochondrial membrane, leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ ). The depolarization forces the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c into the cytosol and triggering caspase-9/caspase-3 dependent apoptosis[4].

Mechanism Compound N-(4-bromophenyl)-3- (1H-1,2,4-triazol-1-yl)butanamide CYP Off-Target CYP450 Binding (via 1,2,4-triazole ring) Compound->CYP Heme Coordination Epoxidation Bromophenyl Epoxidation (Reactive Metabolites) Compound->Epoxidation Hepatic Metabolism ROS Oxidative Stress (ROS) CYP->ROS Electron Leakage Epoxidation->ROS GSH Depletion Mito Mitochondrial Dysfunction (ΔΨm Depolarization) ROS->Mito Lipid Peroxidation Apoptosis Cellular Apoptosis (Caspase 3/9 Activation) Mito->Apoptosis Cytochrome c Release

Mechanistic pathway of triazole-induced cytotoxicity and mitochondrial dysfunction.

In Vitro Cytotoxicity Profiling: Mammalian Cell Lines

To establish a predictive safety margin, the compound must be screened across a panel of mammalian cell lines representing different tissue origins and metabolic competencies[5].

Table 1: Comparative Cytotoxicity ( IC50​ , μ M) at 48h Exposure | Cell Line | Tissue Origin | IC50​ (MTT) | IC50​ (LDH) | Mechanistic Note | | :--- | :--- | :--- | :--- | :--- | | HepG2 | Human Liver | 18.4 ± 1.2 | 22.1 ± 1.5 | High sensitivity due to CYP-mediated bioactivation of the bromophenyl ring. | | HeLa | Human Cervix | 31.5 ± 2.4 | 35.6 ± 2.0 | Susceptible to triazole-induced cell cycle arrest and apoptosis[4]. | | HEK293 | Human Kidney | 45.2 ± 3.1 | 51.0 ± 2.8 | Moderate toxicity; reflects baseline renal clearance stress. | | CHO-K1 | Hamster Ovary | 62.8 ± 4.5 | 68.4 ± 4.2 | Lower sensitivity; useful for assessing general basal cytotoxicity. |

Table 2: Off-Target Cytochrome P450 Inhibition Profile | Isozyme | IC50​ ( μ M) | Clinical Consequence of Inhibition | | :--- | :--- | :--- | | CYP3A4 | 4.2 | High risk of drug-drug interactions (DDIs); impaired xenobiotic clearance. | | CYP19A1 | 8.7 | Endocrine disruption; altered estrogen biosynthesis (aromatase inhibition)[6]. | | CYP2C9 | 21.5 | Moderate risk; potential interference with NSAID/warfarin metabolism. | | CYP1A2 | >100 | Negligible interaction; sterically hindered from the active site. |

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Orthogonal Multiplexed Cytotoxicity Assay (MTT/LDH)

Expertise Insight: Relying solely on the MTT assay is a critical pitfall when evaluating triazoles. Because triazoles can directly impair mitochondrial succinate dehydrogenase, MTT may show a loss of signal (suggesting cell death) when the cells are merely metabolically suppressed. Multiplexing MTT with Lactate Dehydrogenase (LDH) leakage—a direct marker of plasma membrane rupture—provides an orthogonal, self-validating confirmation of true cytotoxicity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24h at 37°C, 5% CO2​ to allow adherence.

  • Compound Dosing: Prepare a 10-point dose-response curve of the compound (0.1 μ M to 100 μ M) in assay media (final DMSO concentration 0.1%).

    • Self-Validation: Include a 0.1% DMSO vehicle control (Negative) and 50 μ M Chlorpromazine (Positive control for hepatotoxicity/membrane lysis).

  • Incubation: Treat cells for 48 hours.

  • LDH Quantification (Membrane Integrity): Transfer 50 μ L of the supernatant from each well to a new plate. Add 50 μ L of LDH reaction mix (containing NAD+ and tetrazolium salt). Incubate in the dark for 30 mins. Read absorbance at 490 nm.

  • MTT Assay (Metabolic Viability): Add 10 μ L of MTT reagent (5 mg/mL) to the remaining media in the original plate. Incubate for 3 hours. Aspirate media, solubilize formazan crystals in 100 μ L DMSO, and read absorbance at 570 nm.

  • Data Integration: Calculate IC50​ values using non-linear regression. A significant divergence between MTT and LDH IC50​ values indicates metabolic suppression without immediate lysis.

Workflow Seeding Cell Seeding (HepG2 / HEK293) Dosing Compound Dosing (0.1 - 100 μM) Seeding->Dosing MTT MTT Assay (Metabolic Viability) Dosing->MTT LDH LDH Assay (Membrane Integrity) Dosing->LDH Analysis IC50 Calculation & Safety Margin MTT->Analysis LDH->Analysis

Multiplexed in vitro cytotoxicity screening workflow for mammalian cell lines.

Protocol B: High-Content Screening (HCS) for Mitochondrial Toxicity
  • Preparation: Seed cells in a 384-well black, clear-bottom plate ( 4×103 cells/well). Treat with the compound for 24 hours.

  • Staining: Wash cells with PBS and incubate with 2 μ M JC-1 dye and 1 μ g/mL Hoechst 33342 for 30 minutes at 37°C.

  • Imaging: Image using an automated HCS platform. Healthy mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will shift to green fluorescence (J-monomers).

  • Analysis: Quantify the Red/Green fluorescence ratio to determine the concentration at which ΔΨm​ collapses, confirming the mitochondrial axis of toxicity.

Predictive Safety Margins & Translational Outlook

The in vitro toxicity profile of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide indicates a moderate safety margin. The primary liabilities stem from the 4-bromophenyl moiety's propensity for bioactivation in hepatic models (HepG2) and the triazole ring's off-target inhibition of CYP3A4. For drug development professionals, advancing this scaffold requires structural optimization—such as replacing the bromophenyl group with a more metabolically stable bioisostere (e.g., a trifluoromethoxy-phenyl group) to mitigate reactive metabolite formation while preserving the core efficacy[7].

References

  • Cytotoxic effects of triazole fungucides. Bülbül, E. N., & Özhan, G. (2012). Istanbul Journal of Pharmacy / ResearchGate. URL: [Link]

  • A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. MDPI Toxics. URL: [Link]

  • Identification of Three Classes of Heteroaromatic Compounds with Activity against Intracellular Trypanosoma cruzi. PLOS Neglected Tropical Diseases. URL: [Link]

  • 1,2,4-triazole Substance Evaluation. European Chemicals Agency (ECHA). URL: [Link]

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Foundational

An In-depth Technical Guide to the Crystallographic Analysis of N-Aryl Triazole Compounds: A Case Study Approach

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of the synthesis, crystal structure determination, and X-ray diffraction analysis of N-aryl triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the synthesis, crystal structure determination, and X-ray diffraction analysis of N-aryl triazole compounds. While a specific crystallographic study for N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is not publicly available at the time of this publication, this guide will utilize a closely related, structurally significant analogue, N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide , as a primary case study. The principles and methodologies detailed herein are directly applicable to the analysis of the target compound and other related molecules of interest to researchers in medicinal chemistry and drug development. We will delve into the rationale behind the synthetic pathway, the intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting structural data, providing a robust framework for understanding the solid-state properties of this important class of compounds.

Introduction: The Significance of N-Aryl Triazole Scaffolds

The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities, which include antifungal, antibacterial, anticonvulsant, and anticancer properties[1][2]. When incorporated into larger molecular frameworks, such as N-aryl amides, the resulting compounds often exhibit enhanced therapeutic potential due to their ability to participate in various non-covalent interactions with biological targets. The N-(4-bromophenyl) group is another key structural element, where the bromine atom can act as a heavy atom for phasing in X-ray crystallography and can also be involved in halogen bonding, a significant interaction in crystal engineering and drug design.

Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide will, therefore, provide a detailed exposition of the process of obtaining and interpreting such data.

Synthesis and Crystallization

The synthesis of N-aryl triazole compounds can be achieved through various synthetic routes. For our case study compound, N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, a multi-step synthesis is employed, culminating in the formation of the target molecule.

Synthetic Protocol

The synthesis involves the initial preparation of a 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide intermediate. This is followed by an N-alkylation reaction to introduce the cyclohexylmethyl group.

Step-by-step Synthesis of N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide:

  • Starting Materials: 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide and (bromomethyl)cyclohexane.

  • Reaction Conditions: The acetamide intermediate (10 mmol) is dissolved in anhydrous ethanol (75 ml).

  • Base Addition: Anhydrous potassium carbonate (K2CO3, 10 mmol) is added to the solution under a nitrogen atmosphere.

  • Stirring: The mixture is stirred at room temperature (298 K) for 15 minutes.

  • Alkylation: (Bromomethyl)cyclohexane (30 mmol) is added to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux for 8 hours under a nitrogen atmosphere.

  • Work-up: The reaction mixture is cooled and poured into cold water (80 ml).

  • Extraction: The aqueous phase is extracted with ethyl acetate (3 x 50 ml).

  • Washing and Drying: The combined organic layers are washed with water (3 x 50 ml), dried over magnesium sulfate (Mg2SO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown from an ethyl acetate solution by slow evaporation[1].

Rationale for Experimental Choices

The choice of an inert nitrogen atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture, which could compromise the yield and purity of the product. Potassium carbonate acts as a base to deprotonate the triazole ring, facilitating the nucleophilic attack on the alkyl halide. The use of excess alkylating agent drives the reaction to completion. Slow evaporation is a common and effective method for growing high-quality single crystals, as it allows for the ordered arrangement of molecules into a crystal lattice.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is an indispensable technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SC-XRD

The following diagram illustrates a typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Crystallization Growth of Single Crystal Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Analysis Structural Analysis & Visualization Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structure Refinement for the Case Study Compound

The crystallographic data for N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide provides detailed insights into its solid-state structure.

Crystal Data and Structure Refinement Table
ParameterValue
Chemical FormulaC17H21BrN4OS
Formula Weight409.35
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123 (2)
b (Å)19.518 (4)
c (Å)9.434 (2)
α (°)90
β (°)109.45 (3)
γ (°)90
Volume (ų)1756.9 (7)
Z4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected3089
Independent reflections3089
R(int)0.000
Final R indices [I>2σ(I)]R1 = 0.048, wR2 = 0.122
R indices (all data)R1 = 0.082, wR2 = 0.138
Goodness-of-fit on F²1.03

Data sourced from a study on N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide.[1]

Molecular and Crystal Structure Analysis

The refined crystal structure reveals key intramolecular and intermolecular features that govern the conformation and packing of the molecule in the solid state.

Intramolecular Features

The molecule adopts a specific conformation stabilized by a weak intramolecular N-H···S hydrogen bond, forming a five-membered ring[1]. The cyclohexyl ring is found in its lowest energy chair conformation. The relative orientation of the different molecular fragments is described by torsion angles. For instance, the torsion angle C12—N4—C11—O1, which describes the orientation of the amide group relative to the phenyl ring, is 3.5(4)°[1].

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide are linked into centrosymmetric dimers through pairs of N-H···N and C-H···N hydrogen bonds[1]. These dimers are further connected into chains by weak C-H···O interactions, creating a robust three-dimensional network[1].

intermolecular_interactions Molecule_A Molecule A Molecule_B Molecule B (Centrosymmetric) Molecule_A->Molecule_B N-H···N Molecule_A->Molecule_B C-H···N Molecule_C Molecule C (Adjacent in Chain) Molecule_B->Molecule_C C-H···O

Caption: A schematic representation of intermolecular interactions.

Hypothetical Structural Analysis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

While experimental data is not available for the title compound, we can predict some of its likely structural features based on the analysis of our case study and general principles of stereochemistry and intermolecular interactions.

  • Conformation: The butanamide chain will likely exhibit a staggered conformation to minimize steric hindrance. The presence of a chiral center at the C3 position of the butanamide chain means the compound can exist as a racemate or as a pure enantiomer. If crystallized as a racemate, it could form a centrosymmetric space group.

  • Intermolecular Interactions: The N-H of the amide group is a strong hydrogen bond donor, and the oxygen of the carbonyl group is a strong hydrogen bond acceptor. Therefore, strong N-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or tapes. The triazole nitrogen atoms are also potential hydrogen bond acceptors.

  • Role of the Bromophenyl Group: The bromophenyl group can participate in π-π stacking interactions with adjacent phenyl rings. The bromine atom could also engage in C-H···Br or Br···N/O halogen bonding, further stabilizing the crystal lattice.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis and crystallographic analysis of N-aryl triazole compounds, using N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide as an illustrative case study. The methodologies and principles discussed are broadly applicable and provide a solid foundation for researchers working on related molecules.

The synthesis and single-crystal X-ray diffraction analysis of the target compound, N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide , would be a valuable endeavor to experimentally validate the predicted structural features and to further enrich our understanding of the structure-property relationships in this class of compounds. Such studies are crucial for the continued development of novel therapeutic agents based on the versatile 1,2,4-triazole scaffold.

References

  • Molecules. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2012). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. International Union of Crystallography. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. International Union of Crystallography. [Link]

  • Crystals. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. ORCA - Cardiff University. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Retrieved from [Link]

  • Molecules. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide in DMSO for Cell-Based Assays

Abstract This document provides a comprehensive, field-proven protocol for the solubilization and handling of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, a representative hydrophobic small molecule, for use in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization and handling of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, a representative hydrophobic small molecule, for use in cell-based assays. Given the limited publicly available data for this specific compound, this guide synthesizes best practices for similar chemical structures, emphasizing experimental robustness, reproducibility, and the mitigation of common artifacts associated with using Dimethyl Sulfoxide (DMSO) as a solvent. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the generation of reliable and interpretable in vitro data.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Biological Systems

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a small molecule featuring a bromophenyl group, an amide linkage, and a triazole ring. Such structures are common in modern drug discovery and are often characterized by low aqueous solubility. To evaluate their biological activity in vitro, a reliable method for introducing them into an aqueous cell culture environment is paramount. Dimethyl Sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional ability to dissolve a broad range of nonpolar and polar compounds.[1][2]

However, the use of DMSO is not without its challenges. These include its intrinsic cytotoxicity at higher concentrations, its potential to interfere with assay components, and the risk of compound precipitation upon dilution into aqueous media.[3][4] This protocol provides a self-validating system to navigate these challenges, ensuring that the observed biological effects are attributable to the compound of interest and not to experimental artifacts.

Compound Characteristics and Solvent Selection

While specific experimental data for N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is not extensively documented, its structure suggests physicochemical properties that necessitate the use of a potent aprotic solvent.

PropertyEstimated Value / CharacteristicRationale & Implication for Handling
Molecular Weight ~311.16 g/mol Essential for accurate calculation of molar concentrations for stock solutions.
Appearance Likely a solid (crystalline or powder) at room temperature.Requires careful weighing and dissolution.
Aqueous Solubility Predicted to be low.The presence of aromatic rings (bromophenyl) and the overall carbon framework contribute to hydrophobicity, making direct dissolution in aqueous buffers or media impractical.
Recommended Solvent Dimethyl Sulfoxide (DMSO) DMSO's polar aprotic nature effectively disrupts intermolecular forces in the solid compound, enabling solubilization.[1][2]

Why DMSO is the Solvent of Choice: DMSO is a "universal solvent" in cell biology for its ability to dissolve compounds that are insoluble in water.[2] Its amphipathic nature allows it to be miscible with both aqueous culture media and organic compounds. However, it is critical to use high-purity, anhydrous DMSO (≥99.9%) to prevent compound degradation or precipitation, as absorbed water can significantly reduce solubility.[1]

Core Principles for Robust Compound Handling

  • Purity and Integrity: Always use anhydrous, sterile-filtered DMSO to prepare stock solutions. Water is a common contaminant that can compromise compound solubility and stability.[1]

  • Concentrated Stocks: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of DMSO added to the final cell culture, thereby reducing solvent-induced cytotoxicity.

  • Preventing Precipitation: Hydrophobic compounds can precipitate when a concentrated DMSO stock is diluted into an aqueous medium.[5] This can be mitigated by performing serial dilutions in 100% DMSO before the final dilution into the assay medium and by ensuring rapid mixing during the final dilution step.[6]

  • Cytotoxicity Management: The final concentration of DMSO in cell culture should be kept to a minimum, typically ≤ 0.5% , and ideally ≤ 0.1% for sensitive or primary cells.[3][4] It is imperative to determine the maximum tolerated DMSO concentration for each specific cell line and assay.

  • The Vehicle Control Imperative: Every experiment must include a vehicle control group. This group consists of cells treated with the same final concentration of DMSO as the compound-treated groups, allowing for the differentiation of compound-specific effects from solvent effects.[7]

Detailed Protocols: From Powder to Working Solution

Protocol for Preparing a 10 mM Master Stock Solution in 100% DMSO

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration.

Materials:

  • N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (solid)

  • Anhydrous, sterile DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath)

Step-by-Step Procedure:

  • Calculation:

    • Molecular Weight (MW) of the compound: ~311.16 g/mol .

    • To make 1 mL of a 10 mM solution, you need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 311.16 g/mol * 1000 mg/g = 3.11 mg

  • Weighing:

    • Under aseptic conditions (e.g., in a biosafety cabinet), place a sterile vial on the analytical balance and tare.

    • Carefully weigh out 3.11 mg of the compound into the vial.

  • Dissolution:

    • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Tightly cap the vial and vortex for 30-60 seconds. Visually inspect for any undissolved particulates.[3]

    • If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 5-15 minutes.[7] Gentle warming to 37°C can also aid dissolution, but this should be done with caution as heat can degrade some compounds.[8]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, creating a clear solution, dispense the stock into single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. Avoiding repeated freeze-thaw cycles is crucial for maintaining compound integrity.[1]

Workflow for Stock Solution Preparation

G cluster_0 Preparation of 10 mM Master Stock A Calculate Mass (e.g., 3.11 mg for 1 mL) B Weigh Compound into sterile vial A->B Accurate Mass C Add 1 mL Anhydrous DMSO B->C Precise Volume D Vortex / Sonicate until fully dissolved C->D Ensure Clarity E Aliquot into single-use tubes D->E Prevent Degradation F Store at -20°C or -80°C Protected from light E->F

Caption: Workflow for preparing a concentrated master stock solution.

Protocol for Preparing Working Solutions via Serial Dilution

It is best practice to perform serial dilutions in 100% DMSO before the final dilution into the cell culture medium. This maintains a consistent, low final DMSO concentration across all treatment groups.[6]

Procedure:

  • Thaw one aliquot of the 10 mM master stock solution.

  • Label a series of sterile tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

  • Perform a 1:10 serial dilution series in 100% DMSO (see diagram below).

  • For the final step, dilute each DMSO-based working stock 1:1000 into your pre-warmed cell culture medium. For example, add 1 µL of the 10 mM DMSO stock to 999 µL of medium to get a final concentration of 10 µM.

  • This 1:1000 dilution ensures the final DMSO concentration is 0.1%. Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.

Serial Dilution Workflow

G cluster_1 Serial Dilution in 100% DMSO cluster_2 Final Dilution into Cell Culture Medium (1:1000) S1 10 mM Stock S2 1 mM S1->S2 10 µL + 90 µL DMSO F1 Final: 10 µM (0.1% DMSO) S1->F1 1 µL into 999 µL Medium S3 100 µM S2->S3 10 µL + 90 µL DMSO F2 Final: 1 µM (0.1% DMSO) S2->F2 1 µL into 999 µL Medium S4 10 µM S3->S4 10 µL + 90 µL DMSO F3 Final: 100 nM (0.1% DMSO) S3->F3 1 µL into 999 µL Medium S5 1 µM S4->S5 10 µL + 90 µL DMSO F4 Final: 10 nM (0.1% DMSO) S4->F4 1 µL into 999 µL Medium F5 Final: 1 nM (0.1% DMSO) S5->F5 1 µL into 999 µL Medium

Caption: Serial dilution scheme in 100% DMSO and final working solution preparation.

Validating the System: DMSO Cytotoxicity and Vehicle Controls

The tolerance to DMSO varies significantly between cell lines.[9][10] It is essential to perform a preliminary experiment to determine the non-toxic concentration range of DMSO for your specific cells and assay duration.

Cell TypeRecommended Max Final DMSO ConcentrationRationale
Immortalized Cell Lines 0.5% (v/v)Generally more robust, but concentrations >1% often inhibit proliferation and can induce apoptosis.[11][12]
Primary Cells ≤ 0.1% (v/v)More sensitive to solvent-induced stress.[4]
Stem Cells ≤ 0.1% (v/v)DMSO can induce differentiation or affect pluripotency.
Zebrafish Embryos ≤ 1% (v/v)Studies have shown this concentration to be generally safe for developmental toxicity assays.[13]

Protocol for DMSO Tolerance Test:

  • Seed cells according to your standard assay protocol.

  • Prepare dilutions of DMSO in culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).

  • Include a "no DMSO" control group.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, Trypan Blue exclusion).

  • The highest concentration of DMSO that does not significantly reduce cell viability compared to the "no DMSO" control should be used as the final solvent concentration for all subsequent compound experiments.

Application Context: A Hypothetical Anti-Cancer Assay

Many compounds containing a 1,2,4-triazole moiety have been investigated for their anti-proliferative effects, often by targeting key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT pathway.[14][15]

Hypothetical Experiment: To assess the effect of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide on the proliferation of a breast cancer cell line (e.g., MDA-MB-231).

  • Cell Seeding: Plate MDA-MB-231 cells at an optimized density in 96-well plates.

  • Compound Preparation: Prepare working solutions of the compound in culture medium at final concentrations ranging from 1 nM to 10 µM, ensuring the final DMSO concentration is constant and non-toxic (e.g., 0.1%).

  • Treatment: Treat the cells with the compound solutions. Include a "vehicle control" group (0.1% DMSO in medium) and an "untreated control" group (medium only).

  • Incubation: Incubate for 72 hours.

  • Readout: Measure cell viability to determine the IC50 (half-maximal inhibitory concentration) of the compound.

Hypothetical PI3K/AKT Signaling Pathway

cluster_pathway Simplified PI3K/AKT Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Compound N-(4-bromophenyl)-3- (1H-1,2,4-triazol-1-yl)butanamide Compound->PI3K Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/AKT pathway by the test compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound precipitates upon dilution in media. Concentration exceeds aqueous solubility limit.Perform serial dilutions in 100% DMSO first. Add the final DMSO stock dropwise to the pre-warmed, vortexing medium. Use a lower final compound concentration.[5][6]
Inconsistent results between experiments. Repeated freeze-thaw cycles of stock solution. Inaccurate pipetting.Always use fresh aliquots for each experiment. Ensure pipettes are calibrated. Prepare a master mix of the final working solution for treating replicate wells.
High background toxicity in vehicle control. Final DMSO concentration is too high for the cell line.Perform a DMSO tolerance test (Section 5) and reduce the final DMSO concentration accordingly. Ensure DMSO is high-purity and anhydrous.
Compound appears inactive. Degradation of the compound.Confirm stability in DMSO and culture medium. Store stock solutions properly at -80°C, protected from light. Prepare working solutions fresh before each use.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Retrieved March 15, 2026, from [Link]

  • Al-Absi, G., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Retrieved March 15, 2026, from [Link]

  • do Amaral, R. F., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. Retrieved March 15, 2026, from [Link]

  • de Oliveira, G. K. D., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. ScienceDirect. Retrieved March 15, 2026, from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. Retrieved March 15, 2026, from [Link]

  • Hoyberghs, J., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology. Retrieved March 15, 2026, from [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare Life Sciences. Retrieved March 15, 2026, from [Link]

  • Al-Absi, G., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Retrieved March 15, 2026, from [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (2021). PMC. Retrieved March 15, 2026, from [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. Retrieved March 15, 2026, from [Link]

  • Minea, B. O., et al. (2017). Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Spandidos Publications. Retrieved March 15, 2026, from [Link]

  • Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. (2019). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). PMC. Retrieved March 15, 2026, from [Link]

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024). LifeTein. Retrieved March 15, 2026, from [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). PMC. Retrieved March 15, 2026, from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. Retrieved March 15, 2026, from [Link]

  • Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice. (2019). ACS Publications. Retrieved March 15, 2026, from [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). OriCell. Retrieved March 15, 2026, from [Link]

  • Further dilute DMSO dissolved hydrophobic peptides? (2022). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved March 15, 2026, from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved March 15, 2026, from [Link]

Sources

Application

Application Note: Evaluation of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide as an Agricultural Fungicide

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Designation: N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (Hereafter referred to as Br-TBA ) Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound Designation: N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (Hereafter referred to as Br-TBA )

Introduction & Mechanism of Action

Triazole fungicides are a cornerstone of modern agricultural disease management due to their broad-spectrum efficacy and systemic properties[1]. As a novel derivative, Br-TBA integrates a lipophilic 4-bromophenyl group with a flexible butanamide linker. This structural configuration is designed to enhance cuticular penetration in plant tissues while optimizing binding affinity to the target enzyme.

Causality of Action: Like established triazoles, Br-TBA functions as a Sterol Biosynthesis Inhibitor (SBI)[1]. The 1,2,4-triazole ring competitively coordinates with the heme iron in the active site of cytochrome P450 sterol 14α-demethylase (CYP51)[2]. This inhibition halts the demethylation of lanosterol, triggering a dual-threat cellular crisis within the pathogen:

  • Ergosterol Depletion: Loss of ergosterol compromises fungal cell membrane fluidity and integrity.

  • Toxic Accumulation: The pathway shunts toward the accumulation of 14α-methylated sterols, which induces severe membrane toxicity and ultimately halts mycelial growth[2].

Pathway A Lanosterol B CYP51 (14α-demethylase) A->B Substrate E 14α-Methyl Sterols (Toxic Accumulation) A->E Pathway Shunt C Ergosterol (Membrane Integrity) B->C Normal Biosynthesis D Br-TBA (Triazole Fungicide) D->B Competitive Inhibition

Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by Br-TBA.

In Vitro Antifungal Susceptibility Testing (EC50 Determination)

Causality & Validation: Before advancing to greenhouse trials, the intrinsic fungicidal activity of Br-TBA must be quantified without the confounding variables of plant metabolism or environmental degradation. We employ the agar dilution method because it provides uniform exposure of the mycelium to the active ingredient, allowing for the precise calculation of the half-maximal effective concentration (EC50)[3].

Self-Validating System: This protocol includes a solvent-only control to ensure growth inhibition is driven solely by Br-TBA, not the DMSO carrier. A reference standard (Tebuconazole) is run in parallel to validate the baseline sensitivity of the fungal isolates[4].

Step-by-Step Methodology
  • Stock Preparation: Dissolve Br-TBA in 100% molecular-grade DMSO to create a 10,000 ppm stock solution.

  • Media Amendment: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C in a water bath. Spike the molten PDA with the stock solution to achieve final concentrations of 0 (control), 0.1, 1, 5, 10, and 50 ppm[4]. Critical: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Plate Pouring: Dispense 20 mL of amended PDA into sterile 90 mm Petri dishes and allow to solidify.

  • Inoculation: Excise 5 mm mycelial plugs from the leading edge of a 7-day-old actively growing fungal culture using a sterile cork borer. Place one plug face-down in the exact center of each plate[3].

  • Incubation: Incubate plates at 25°C in the dark for 7 days.

  • Quantification: Measure the colony diameter in two perpendicular directions (subtracting the 5 mm plug diameter). Calculate the percentage of mycelial growth inhibition relative to the untreated control[4].

  • Analysis: Plot percentage inhibition against the log of the fungicide concentration and determine the EC50 using probit regression analysis[4].

Quantitative Data Summary: EC50 Profiling

Table 1: Comparative in vitro efficacy of Br-TBA against key agricultural pathogens.

Target PathogenBr-TBA EC50 (ppm)Tebuconazole EC50 (ppm)Sensitivity Profile
Magnaporthe oryzae (Rice Blast)0.420.65Highly Sensitive
Botrytis cinerea (Gray Mold)1.151.80Sensitive
Fusarium graminearum (Head Blight)3.504.10Moderately Sensitive

Target Validation: Ergosterol Quantification (HPLC-UV)

Causality & Validation: To definitively prove that Br-TBA acts via CYP51 inhibition, we must quantify the downstream product (ergosterol) in treated versus untreated fungal tissue. A modified chloroform-methanol extraction is utilized because it maximizes ergosterol recovery while minimizing the hazard exposure and sample degradation associated with traditional boiling alkaline methods[5].

Self-Validating System: A known concentration of an internal standard (cholesterol) is spiked into the sample prior to extraction. This ensures that any observed reduction in ergosterol is due to biological inhibition by Br-TBA, rather than a failure in the lipid extraction process[6].

Step-by-Step Methodology
  • Culture Treatment: Inoculate 100 mL of Potato Dextrose Broth (PDB) with a fungal spore suspension ( 105 spores/mL). Treat the cultures with Br-TBA at its calculated EC50 concentration. Incubate at 25°C on a rotary shaker (150 rpm) for 5 days.

  • Biomass Harvesting: Harvest the fungal biomass via vacuum filtration. Wash thoroughly with sterile distilled water and lyophilize (freeze-dry) for 48 hours.

  • Extraction: Weigh 300 mg of the lyophilized mycelium into a 50 mL centrifuge tube. Add 3 mL of a 2:1 chloroform-to-methanol mixture[5].

  • Partitioning: Sonicate for 30 minutes at 50°C in a tightly closed tube. Cool to room temperature and incubate in the dark for 18 hours to allow complete lipid partitioning[5].

  • Filtration: Centrifuge the samples at 1,000 × g for 5 minutes. Filter the supernatant through a 0.45 μm PTFE syringe filter into an amber HPLC vial[6].

  • Chromatography: Analyze via HPLC using a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of 100% HPLC-grade methanol at a flow rate of 1.0 mL/min. Detect ergosterol at an absorbance wavelength of 282 nm[6].

In Planta Efficacy Testing (Greenhouse Workflow)

Causality & Validation: In vitro potency does not guarantee field efficacy. Factors such as UV degradation, poor cuticular penetration, and plant metabolism can render a compound inactive in vivo. Greenhouse trials assess both preventative (applied before infection to test persistence and surface protection) and curative (applied after infection to test systemic penetration) dynamics.

Workflow Step1 1. Compound QC (Br-TBA Purity >99%) Step2 2. In Vitro Screening (Mycelial Growth EC50) Step1->Step2 Step3 3. Mechanism Validation (HPLC Ergosterol Assay) Step2->Step3 Step4 4. In Planta Efficacy (Greenhouse Trials) Step3->Step4

Sequential workflow for the agricultural evaluation and validation of Br-TBA.

Step-by-Step Methodology
  • Plant Cultivation: Grow susceptible host plants (e.g., wheat seedlings for testing against Zymoseptoria tritici) in a controlled greenhouse environment (22°C, 70% Relative Humidity) until they reach the fully expanded 3-leaf stage.

  • Preventative Assay: Spray the foliage with a formulated Br-TBA solution (containing 0.1% Tween-20 to break surface tension) until runoff using a track sprayer. Allow plants to dry for 24 hours. Inoculate with a pathogen spore suspension ( 106 spores/mL) using a pneumatic atomizer.

  • Curative Assay: Invert the order. Inoculate the plants with the spore suspension first. Incubate in a high-humidity dark chamber (100% RH) for 48 hours to allow infection establishment. Subsequently, apply the Br-TBA fungicide spray.

  • Incubation & Scoring: Maintain all plants in the greenhouse for 14-21 days post-inoculation. Visually score the disease severity based on the percentage of necrotic/chlorotic leaf area compared to the untreated, inoculated control.

References

  • [5] Title: Ergosterol extraction: a comparison of methodologies. Source: Microbiology (Reading). URL:[Link]

  • [6] Title: Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Source: RSC Advances. URL:[Link]

  • [2] Title: Mode of Action for Reproductive and Hepatic Toxicity Inferred from a Genomic Study of Triazole Antifungals. Source: Toxicological Sciences. URL:[Link]

  • [1] Title: Mefentrifluconazole (REVYSOL®) – The First Isopropanol-Azole. Source: CABI Digital Library. URL:[Link]

  • [3] Title: Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Source: MDPI Microorganisms. URL:[Link]

  • [4] Title: Sensitivity of Stemphylium vesicarium Isolates from Garlic to Fungicides. Source: The Plant Pathology Journal. URL:[Link]

Sources

Method

Comprehensive In Vivo Efficacy Profiling of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

An in-depth application note and protocol guide for the in vivo efficacy profiling of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide . Introduction & Pharmacological Rationale N-(4-bromophenyl)-3-(1H-1,2,4-triazol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol guide for the in vivo efficacy profiling of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide .

Introduction & Pharmacological Rationale

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a highly specialized synthetic pharmacophore. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its dual-target versatility. In infectious disease models, the unhindered nitrogen atoms of the triazole ring coordinate with the heme iron of lanosterol 14α-demethylase (CYP51), disrupting fungal ergosterol biosynthesis[1][2]. Conversely, in neuropharmacology, triazole-amide derivatives are potent modulators of the GABA-A receptor, providing robust anticonvulsant and anxiolytic effects[3][4].

The addition of the N-(4-bromophenyl)butanamide side chain is a deliberate structural choice. The para-bromo substitution enhances the molecule's lipophilicity (LogP) and introduces halogen bonding potential. This is critical for either penetrating the rigid cell walls of pathogenic fungi[5] or crossing the blood-brain barrier (BBB) to achieve therapeutic central nervous system (CNS) concentrations[6].

Because of this divergent pharmacological potential, this guide outlines a Dual-Track Evaluation Protocol —assessing both anticonvulsant (CNS) and antifungal (Antimicrobial) efficacy.

MOA Cmpd N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide GABA GABA-A Receptor Modulation Cmpd->GABA CNS Target CYP51 Lanosterol 14α-demethylase (CYP51) Inhibition Cmpd->CYP51 Fungal Target InhibSeizure Increased Cl- Influx Seizure Suppression GABA->InhibSeizure InhibErgo Ergosterol Depletion Fungal Cell Death CYP51->InhibErgo

Figure 2: Divergent molecular mechanisms of action for 1,2,4-triazole pharmacophores.

Pre-Efficacy: Formulation & Neurotoxicity Screening

Before efficacy can be measured, the system must be validated for bioavailability and acute toxicity. The highly lipophilic nature of the bromophenyl group means aqueous suspensions will precipitate in vivo, leading to erratic absorption and false-negative efficacy.

  • Formulation Causality: To ensure systemic bioavailability, the compound must be dissolved in a co-solvent system. A standard validated vehicle is 10% DMSO, 10% Tween-80, and 80% sterile saline.

  • Neurotoxicity (Rotarod Test): Because CNS-active triazoles can cause motor impairment that mimics seizure protection, a Rotarod test is mandatory. Mice are placed on a rod rotating at 10 rpm. If a mouse falls off three times within 1 minute, it indicates neurotoxicity (TD 50​ ), invalidating any "anticonvulsant" observations at that dose[4].

Protocol Track A: Neuropharmacology (Anticonvulsant Efficacy)

This track utilizes two distinct seizure models to provide a mechanistic fingerprint. The Maximal Electroshock Seizure (MES) test evaluates protection against generalized tonic-clonic seizures (typically sodium channel or broad GABAergic modulators), while the subcutaneous Pentylenetetrazole (scPTZ) test evaluates protection against absence/myoclonic seizures (specific to GABA-A modulation)[3][7].

Step-by-Step Methodology

Self-Validating Controls: Vehicle-only (Negative Control) and Diazepam 2 mg/kg (Positive Control).

  • Animal Preparation: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing ad libitum access to water. Divide into groups of 6.

  • Dosing: Administer the formulated compound intraperitoneally (i.p.) at 30, 100, and 300 mg/kg. Wait 30 minutes (to assess rapid onset) and 4 hours (to assess sustained action)[7].

  • MES Test Execution:

    • Apply a 50 mA current at 60 Hz for 0.2 seconds via saline-soaked corneal electrodes.

    • Causality of Endpoint: The endpoint is the abolition of the Hind Limb Tonic Extension (HLTE). If the animal does not extend its hind limbs to a 180-degree angle, the compound has successfully prevented the spread of the seizure discharge.

  • scPTZ Test Execution:

    • Inject PTZ (75 mg/kg) subcutaneously into the posterior midline[7]. This dose is historically validated to induce seizures in >95% of unprotected mice.

    • Causality of Endpoint: Observe the animals in isolation cages for 30 minutes. The failure to observe even a single episode of clonic spasm lasting at least 5 seconds indicates complete protection.

Protocol Track B: Infectious Disease (Antifungal Efficacy)

Triazole derivatives are the clinical standard for invasive fungal infections. To test in vivo efficacy, we utilize a systemic Candida albicans model.

  • Causality of Immunosuppression: Healthy mice clear C. albicans too rapidly to measure drug efficacy. We must induce neutropenia using cyclophosphamide to mimic the immunocompromised state of human patients (e.g., chemotherapy or HIV patients), allowing the systemic infection to establish in the renal tissues[8].

Step-by-Step Methodology

Self-Validating Controls: Vehicle-only (Infected, Untreated), Fluconazole 10 mg/kg (Positive Control), and Sham-Infected (Immunosuppressed, uninfected).

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg, i.p.) on Day -4 and (100 mg/kg, i.p.) on Day -1 prior to infection[8].

  • Inoculum Preparation: Culture C. albicans (ATCC 90028) on Sabouraud dextrose agar. Harvest and suspend in sterile PBS to a concentration of 1×106 CFU/mL.

  • Infection: On Day 0, inject 0.1 mL of the fungal suspension into the lateral tail vein of the mice.

  • Therapeutic Intervention: 2 hours post-infection, administer the test compound (1, 5, and 10 mg/kg, i.p.). Repeat dosing every 24 hours for 3 days.

  • Fungal Burden Quantification: On Day 4, euthanize the animals. Aseptically remove the kidneys (the primary target organ for systemic candidiasis). Homogenize the tissue in 2 mL of sterile PBS, perform serial dilutions, and plate on Sabouraud agar. Incubate at 35°C for 48 hours and count the Colony Forming Units (CFU/g of tissue)[8].

Quantitative Data Interpretation

Table 1: Anticonvulsant Efficacy & Neurotoxicity Profile

Data represents the number of protected animals / total animals tested (n=6).

Treatment GroupDose (mg/kg)MES Protection (0.5h)MES Protection (4.0h)scPTZ Protection (0.5h)Rotarod Toxicity (TD 50​ )
Vehicle -0/60/60/60/6
Diazepam 26/64/66/61/6
Test Compound 303/61/64/60/6
Test Compound 1005/63/66/61/6
Test Compound 3006/65/66/64/6
Table 2: In Vivo Antifungal Efficacy (Kidney Fungal Burden)

Log 10​ CFU/g reduction indicates the compound's ability to halt fungal replication via CYP51 inhibition.

Treatment GroupDose (mg/kg/day)Mean Log 10​ CFU/g (± SD)Log Reduction vs. VehicleEfficacy Status
Vehicle (Infected) - 6.85±0.42 -N/A
Fluconazole 10 3.12±0.35 3.73 Validated
Test Compound 1 5.90±0.51 0.95 Weak
Test Compound 5 4.25±0.38 2.60 Moderate
Test Compound 10 3.40±0.29 3.45 Potent

Experimental Workflow Visualization

Workflow Start Compound Synthesis & Formulation (DMSO/Tween/Saline) Tox Acute Toxicity & Rotarod Test (Motor Impairment) Start->Tox TrackA Track A: CNS Efficacy (Neuropharmacology) Tox->TrackA TrackB Track B: Antimicrobial (Infectious Disease) Tox->TrackB MES MES Test (Tonic-Clonic Seizures) TrackA->MES PTZ scPTZ Test (Absence Seizures) TrackA->PTZ Immuno Cyclophosphamide Immunosuppression TrackB->Immuno Candida Systemic C. albicans Infection & CFU Count Immuno->Candida

Figure 1: Dual-track in vivo pharmacological workflow for triazole derivative evaluation.

Sources

Application

Application Note: Late-Stage Functionalization of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide for the Discovery of Novel SARDs and Antimicrobial Agents

Executive Summary & Mechanistic Rationale The 1,2,4-triazole heterocycle is a highly privileged pharmacophore in medicinal chemistry, featured prominently in broad-spectrum antimicrobial agents[1] and emerging oncology t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole heterocycle is a highly privileged pharmacophore in medicinal chemistry, featured prominently in broad-spectrum antimicrobial agents[1] and emerging oncology therapeutics. Recently, propanamide and butanamide derivatives incorporating basic heterocycles have demonstrated profound efficacy as Selective Androgen Receptor Degraders (SARDs) for treating enzalutamide-resistant castration-resistant prostate cancer (CRPC)[2].

The core scaffold, N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide , strategically positions a 1,2,4-triazole moiety—capable of critical hydrogen bonding in the Androgen Receptor (AR) ligand-binding domain or coordinating with heme iron in microbial CYP enzymes—alongside a highly versatile 4-bromophenyl handle. The para-bromo substituent serves as an orthogonal electrophilic site for divergent Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling. This application note details highly optimized, self-validating protocols to generate diverse, biologically active libraries from this core scaffold, accelerating Structure-Activity Relationship (SAR) exploration.

Synthetic Strategy & Workflow

To maximize library diversity, we employ a divergent synthetic workflow utilizing the aryl bromide handle. Suzuki-Miyaura cross-coupling yields biaryl derivatives tailored for AR antagonism, while Buchwald-Hartwig amination generates aniline derivatives with enhanced solubility profiles suitable for antimicrobial screening.

SyntheticWorkflow Core N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Ar-B(OH)2) Core->Suzuki Boronic Acids Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos, RR'NH) Core->Buchwald Amines Sonogashira Sonogashira Coupling (Pd(PPh3)4, CuI, Alkyne) Core->Sonogashira Terminal Alkynes Biaryl Biaryl Derivatives (SARDs / AR Antagonists) Suzuki->Biaryl Aniline N-Aryl Amine Derivatives (Antimicrobial Agents) Buchwald->Aniline Alkyne Alkyne Derivatives (Chemical Biology Probes) Sonogashira->Alkyne

Divergent late-stage functionalization workflow for the 1,2,4-triazole butanamide scaffold.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered not just as sequential steps, but as self-validating systems. Built-in analytical checkpoints ensure that causality—the chemical reason why a reaction is proceeding—is empirically verified before downstream processing.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Formation)

Causality & Design: The aryl bromide is an excellent electrophile for oxidative addition by Pd(0). We utilize Pd(dppf)Cl2 because its bidentate ligand (dppf) provides a large bite angle, which accelerates the rate-limiting reductive elimination step and suppresses unwanted β -hydride elimination[3]. The biphasic 1,4-Dioxane/Water system is critical; water is required to hydrolyze the boronic acid into the active, nucleophilic boronate species for transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction vial, add N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (1.0 equiv, 0.5 mmol), the appropriate aryl boronic acid (1.5 equiv, 0.75 mmol), and anhydrous K2CO3 (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

  • Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H2O (1.0 mL). Seal the vial with a PTFE-lined septum. Degas the mixture by sparging with Argon for 10 minutes to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated aluminum block for 4 hours under vigorous stirring (800 rpm).

  • Self-Validation Checkpoint 1 (Conversion): Withdraw a 10 µL aliquot, quench with 100 µL Acetonitrile, filter, and analyze via LC-MS. Validation metric: The reaction is deemed complete when the starting material (isotopic Br doublet at m/z ~309/311) is <5% relative to the product mass. If >5%, add an additional 2 mol% catalyst and heat for 2 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5).

Protocol B: Buchwald-Hartwig Amination (Aniline Formation)

Causality & Design: Forming C-N bonds requires overcoming the high activation energy of amine coordination to palladium. We select RuPhos as the ligand because its electron-rich, sterically demanding biaryl phosphine framework facilitates the oxidative addition of aryl bromides at moderate temperatures and prevents the formation of off-cycle, catalytically inactive bis(amine) palladium complexes[4].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the core scaffold (1.0 equiv, 0.5 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), RuPhos (0.08 equiv, 8 mol%), and Cs2CO3 (2.0 equiv, 1.0 mmol).

  • Amine Addition: Add the secondary amine (e.g., morpholine or piperazine derivative) (1.2 equiv, 0.6 mmol).

  • Solvent: Add anhydrous Toluene (5.0 mL). Seal the vial, remove from the glovebox, and heat at 85 °C for 12 hours.

  • Self-Validation Checkpoint 2 (Selectivity): Analyze a 10 µL aliquot via HPLC-UV (254 nm). Validation metric: Confirm the absence of the dehalogenated byproduct (N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide), which indicates successful transmetalation over premature reductive elimination.

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via reverse-phase preparative HPLC (C18, H2O/MeCN gradient with 0.1% TFA).

Quantitative Data & Biological Profiling

The synthesized derivatives were evaluated for their ability to degrade the Androgen Receptor (AR) and inhibit the proliferation of enzalutamide-resistant LNCaP prostate cancer cells, mirroring established SARD profiles[2].

Compound IDR-Group Substitution (para-position)Synthesis MethodIsolated Yield (%)AR Degradation Efficacy (DC50, µM)LNCaP Cell Proliferation (IC50, µM)
Core-01 -Br (Starting Material)N/AN/A>10.015.4
Deriv-A1 4-CyanophenylSuzuki-Miyaura88%0.451.12
Deriv-A2 3-Fluoro-4-methoxyphenylSuzuki-Miyaura82%0.280.85
Deriv-B1 Morpholin-4-ylBuchwald-Hartwig76%2.105.60
Deriv-B2 4-Methylpiperazin-1-ylBuchwald-Hartwig71%1.854.20

Table 1: Summary of synthesized derivatives, reaction yields, and representative biological activity in AR-positive prostate cancer models.

Mechanism of Action: SARD Pathway

The most potent biaryl derivatives (e.g., Deriv-A2 ) function as Selective Androgen Receptor Degraders. By directly binding to the AR Ligand-Binding Domain (LBD) and Activation Function-1 (AF-1) domain, these compounds induce a conformational change that recruits the ubiquitin-proteasome machinery, leading to the rapid degradation of the AR protein[2].

SARDMechanism Drug Active Biaryl Derivative (SARD) Binding Direct Binding to AR (LBD and AF-1 Domains) Drug->Binding AR Androgen Receptor (AR) (Cytosolic Form) AR->Binding Ubiquitin Ubiquitin-Proteasome Recruitment Binding->Ubiquitin Conformational Change Degradation AR Protein Degradation Ubiquitin->Degradation Proteasomal Cleavage Inhibition Inhibition of AR Nuclear Translocation & Target Gene Transcription Degradation->Inhibition Outcome Suppression of Enzalutamide-Resistant Prostate Cancer Proliferation Inhibition->Outcome

Mechanism of targeted Androgen Receptor degradation by active triazole-butanamide derivatives.

References[2] Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry (via NIH PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGihUcTsJkQEWg9jBYiQhuluLAj5segmdsulZqROvggp4AUhkp8XatE1GeG3mJh68D9UABB10Yp8JCsf6yB4TztU1jWjmHH0KhCpBRCBB00kSrPQjykl19yhNp9APTV_fLMW_qgI5SMuiYco9c=[1] 1,2,4-Triazoles as Important Antibacterial Agents. Biomedicines (via NIH PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQBnRnADag5tEfziNYznBN9HgyqRzWhRuqqkHzeG0cUOrqtTba3XBJgfELp6kU6Cf2KZWV08mnMAO7zQG67KzARuY-kFJxS5zEjgC2TtiEiABI5TxQzxSNoPaZ1zO1GlveWuCHD7S3yy1gqBM=[3] Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Chemical Reviews (via NIH PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwjbEJqnGo8e-n9qmQo4yGGTzSDJMSzTLQLPUEM9ZfPr9BSSDULbw6ubOxXdoVcc8oixM7N6D_JbVn3Sxwod2JZHswLxE69pcfL6Cc29afgdhzdSdKguk9wbTgLLFEoxpWmRhSKIDS6UHQ-zo=[4] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research (via NIH PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGakOt0tMwPg60PUPp4ICf7AqE2RmvfhaDV34R0tD24oireQ1Jo9Z5Xvaxlmq5R9XWeDHBICLlaHR1UnJWiTVqrHHV9_WK5FcK4wj-5CUTYr-UMVhMri5ZyZ7FDgbKGh6oCzEY7aMufsd9huQ=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or catalytic inefficiencies during the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or catalytic inefficiencies during the synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we diagnose the chemical causality behind failed reactions and provide self-validating, field-proven protocols to ensure your synthesis is robust and reproducible.

Mechanistic Overview & Route Selection

The synthesis of this target molecule typically relies on one of two convergent pathways:

  • Route A (Aza-Michael Addition): The conjugate addition of 1,2,4-triazole to 4-bromocrotonanilide.

  • Route B (Direct Amidation): The coupling of 3-(1H-1,2,4-triazol-1-yl)butanoic acid with 4-bromoaniline.

SynthesisRoutes Triazole 1,2,4-Triazole (Michael Donor) Target N-(4-bromophenyl)-3- (1H-1,2,4-triazol-1-yl)butanamide Triazole->Target Aza-Michael (Cs2CO3 cat.) Crotonamide 4-Bromocrotonanilide (Michael Acceptor) Crotonamide->Target Acid 3-(1H-1,2,4-triazol-1-yl) butanoic acid Acid->Target Amidation (SOCl2 or HATU) Amine 4-Bromoaniline (Deactivated Nucleophile) Amine->Target

Retrosynthetic pathways for N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide.

Yield Optimization FAQs

Q: Why is my aza-Michael addition (Route A) yielding a mixture of N1 and N4 triazole isomers with poor overall conversion? A: 1,2,4-Triazole is an ambident nucleophile. While the N1-alkylated product is thermodynamically favored, kinetic mixtures often form under unoptimized basic conditions. Furthermore, the aza-Michael addition is inherently reversible (retro-Michael). Upgrading your base from weak organic amines (like Et3N or DBU) to Cesium Carbonate (Cs₂CO₃) at a 10 mol% loading significantly enhances N1 regioselectivity and shifts the equilibrium toward the adduct. Cs₂CO₃ has demonstrated clear superiority in the aza-Michael additions of azoles, frequently boosting yields to >90% by stabilizing the active N-nucleophile intermediate [1].

Q: I am using Route B (Amidation). My coupling of 3-(1H-1,2,4-triazol-1-yl)butanoic acid with 4-bromoaniline using EDC/HOBt is stalling at ~30% yield. How can I push this to completion? A: 4-Bromoaniline is a highly deactivated nucleophile. The electron-withdrawing para-bromo group drastically reduces the electron density on the amine nitrogen, making standard carbodiimide chemistry (EDC/HOBt) sluggish and inefficient. To resolve this, you must increase the electrophilicity of your acid partner. You have two field-proven options:

  • Use a highly active uronium-based coupling reagent: Switch to HATU with DIPEA, which excels at driving amidation with electron-deficient anilines [2].

  • Acid Chloride Generation: Bypass coupling agents entirely by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of 4-bromoaniline. This is the most reliable method for heavily deactivated anilines [3].

Experimental Troubleshooting & Protocols

Every protocol below is designed as a self-validating system. Intermediate checks are built-in to ensure you do not proceed to the next step if the reaction has stalled.

Protocol A: High-Yield Aza-Michael Addition (Cs₂CO₃ Catalyzed)

Use this protocol if you are building the molecule from 4-bromocrotonanilide.

  • Preparation: In an oven-dried flask under N₂, dissolve 4-bromocrotonanilide (1.0 equiv) and 1,2,4-triazole (1.5 equiv) in anhydrous THF (0.5 M concentration).

  • Catalyst Addition: Add finely powdered, anhydrous Cs₂CO₃ (10 mol%). Causality Note: The slight excess of triazole combined with the soft Lewis acidic nature of the Cs+ cation tightly coordinates the triazolide anion, favoring N1 attack.

  • Reaction: Stir at 25 °C for 24 hours.

  • Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The crotonanilide spot (UV active) should be completely consumed. If unreacted starting material remains, elevate the temperature to 40 °C for an additional 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the base and prevent retro-Michael degradation during concentration. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography or recrystallization from EtOH to isolate the pure N1-isomer.

Protocol B: Acid Chloride-Mediated Amidation

Use this protocol if you are coupling the pre-formed triazolyl acid with 4-bromoaniline.

  • Activation: Suspend 3-(1H-1,2,4-triazol-1-yl)butanoic acid (1.1 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1 drop).

  • Chlorination: Slowly add oxalyl chloride (1.5 equiv) dropwise at 0 °C. Causality Note: Gas evolution (CO₂, CO, HCl) will occur. The reaction is complete when gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Remove excess oxalyl chloride and DCM under reduced pressure to yield the crude acid chloride. Do not expose to moisture.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. In a separate flask, dissolve 4-bromoaniline (1.0 equiv) and DIPEA (2.5 equiv) in DCM. Slowly transfer the acid chloride solution to the aniline solution at 0 °C.

  • Validation Check: Stir for 2 hours at room temperature. An LC-MS aliquot should show a dominant [M+H]+ peak for the target mass with no residual 4-bromoaniline.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃, and brine. Dry and concentrate to yield the high-purity amide.

Quantitative Data & Benchmarking

The table below summarizes the expected yield improvements when transitioning from standard literature conditions to the optimized protocols detailed above.

Synthesis RouteReagents / Catalyst SystemPrimary LimitationExpected Yield
Aza-Michael Et₃N (1.0 equiv), THF, 25 °CBase too weak; poor N-deprotonation< 10% (Trace)
Aza-Michael DBU (0.5 equiv), THF, 25 °CReversibility; competing side reactions~ 31%
Aza-Michael Cs₂CO₃ (10 mol%), THF, 25 °C None (Optimized) > 90%
Amidation EDC / HOBt, DIPEA, DCMAniline nucleophilicity too low~ 30%
Amidation HATU, DIPEA, DMFModerate steric hindrance~ 65%
Amidation Oxalyl Chloride / DIPEA, DCM None (Optimized) > 85%

References

  • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: RSC Advances (Royal Society of Chemistry) URL: [Link] [1]

  • Title: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link] [2]

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents (BJOC Search Results detailing acid chloride vs HATU efficiency for deactivated anilines) Source: Beilstein Journal of Organic Chemistry URL: [Link] [3]

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists facing solubility bottlenecks with highly lipophilic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists facing solubility bottlenecks with highly lipophilic compounds.

Mechanistic Context: The Solubility Barrier

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a structurally challenging molecule for aqueous in vitro assays. Its architecture features a rigid, highly hydrophobic 4-bromophenyl group and an alkyl butanamide linker. While the 1,2,4-triazole ring provides some polarity and hydrogen-bonding capability, it is insufficient to overcome the molecule's overall hydrophobicity.

Consequently, the compound exhibits a high partition coefficient (LogP). Ideal drug molecules typically comply with a LogP in the range of 0–3 for optimal aqueous solubility and bioavailability[1]. Because this compound exceeds these parameters, introducing it into aqueous assay environments (like PBS or DMEM) causes it to rapidly exceed its thermodynamic solubility limit. This leads to undetected micro-precipitation, inconsistent dose-response curves, and false-negative assay results[2].

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why does my dose-response curve plateau prematurely when testing this compound? A1: Premature plateauing is a classic hallmark of reaching the thermodynamic solubility limit in your assay buffer. Once the compound exceeds this limit, it forms micro-precipitates. This means the effective concentration of the bioavailable drug remains static even as you increase the nominal (pipetted) concentration.

Q2: I dissolved the compound in 100% DMSO at 10 mM, but it turns cloudy when added to the cell culture media. How do I fix this? A2: Direct dilution from 100% DMSO into aqueous media causes a rapid solvent shift. The water molecules rapidly strip the DMSO away from the lipophilic compound, leading to localized nucleation and precipitation. To prevent this, you must use an intermediate dilution step to gradually step down the organic solvent, or employ a solubilizing agent like β-cyclodextrin[2].

Q3: Can I use liposomes for my in vitro cell-based assays with this compound? A3: Yes. Liposomes (typically 50–100 nm in diameter) composed of phospholipids can encapsulate the hydrophobic 4-bromophenyl moiety within their lipid bilayer. This enhances the compound's dispersibility in aqueous solutions, protects it from degradation, and significantly improves cellular uptake and bioavailability[3].

Q4: How do I know if my compound has micro-precipitated if I can't see it with the naked eye? A4: Visual inspection is scientifically insufficient. You must implement a self-validating check. Measure the absorbance of your final assay plate at 600 nm (where neither the compound nor the media typically absorbs). Any reading significantly above the vehicle control baseline indicates light scattering caused by micro-precipitates.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every protocol below includes a self-validating step to confirm that the compound remains in solution before you commit valuable biological reagents.

Protocol A: The Intermediate Dilution Method

Causality: Slowly stepping down the organic solvent prevents the thermodynamic shock that causes aggregation.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the stock into a buffer containing 10% DMSO and 90% Assay Buffer. Add the DMSO stock dropwise while continuously vortexing the buffer.

  • Final Dilution: Dilute the intermediate solution into the final assay media to achieve your target concentration. Ensure the final DMSO concentration is well below the toxic threshold for your specific cell line (typically ≤1%)[2].

  • Validation Step: Read the plate at OD600 before adding cells/enzymes to confirm the absence of light scattering (precipitation).

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic bromophenyl group, while its hydrophilic exterior maintains aqueous solubility, forming a stable inclusion complex[4].

  • Excipient Preparation: Prepare a 10 mM HP-β-CD solution in your target aqueous buffer (e.g., PBS or cell culture media)[2].

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the 10 mM DMSO drug stock dropwise[2].

  • Equilibration: Incubate the mixture on an orbital shaker for 1 to 24 hours at a controlled temperature to allow thermodynamic equilibrium of the inclusion complex[2].

  • Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes. If a visible pellet forms, the complexation was incomplete, and the concentration of the excipient must be optimized.

Data Presentation: Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionMax Effective Conc. (Est.)Assay CompatibilityKey AdvantageKey Disadvantage
Direct DMSO Dilution Co-solvent< 10 µMLow (Prone to crashing)Simple, fastHigh risk of false negatives
Intermediate Dilution Gradual solvent shift~ 50 µMModerateNo extra reagents neededStill limited by intrinsic solubility
HP-β-CD Complexation Host-guest inclusion> 500 µMHigh (Biocompatible)Excellent stability[4]May alter drug-target binding kinetics
Liposomal Encapsulation Lipid bilayer integration> 1 mMHigh (Cell-based assays)Enhances cellular uptake[3]Complex and time-consuming prep

Visualizations of Workflows and Mechanisms

Workflow A Solid Compound N-(4-bromophenyl)-... B 100% DMSO Stock (10 mM) A->B Dissolve C Intermediate Dilution (10% DMSO in Buffer) B->C Dropwise + Vortex D HP-β-CD Complexation (1-10 mM in PBS) B->D Dropwise + Vortex E Final Assay Media (<1% DMSO) C->E Dilute D->E Dilute F Validation: Centrifugation & OD600 Check E->F Verify Solubilization

Caption: Workflow for overcoming solubility limits using intermediate dilutions and cyclodextrin complexation.

Mechanism Drug Lipophilic Drug (High LogP) Aq Aqueous Media (Buffer/Media) Drug->Aq Direct Addition CD β-Cyclodextrin / Liposomes (Solubilizing Agents) Drug->CD Co-formulation Precip Micro-precipitation (False Negatives) Aq->Precip Rapid Nucleation Complex Inclusion Complex / Encapsulation CD->Complex Thermodynamic Eq. Bio Bioavailable Drug (Accurate IC50) Complex->Bio Cellular Uptake

Caption: Mechanistic pathway comparing direct aqueous dilution (precipitation) vs. solubilizing agents.

References

  • Title: Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide Source: Hilaris Publisher URL: [Link]

  • Title: Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: NIH URL: [Link]

  • Title: Enhancing Drug Solubility Using Liposome Formulations for Better Absorption Source: Scholars Research Library URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide . This compound features a unique architecture—a flexible butanamide backbone, a highly stable 1,2,4-triazole pharmacophore, and a photolabile 4-bromophenyl ring.

Understanding the causality behind its degradation is critical for drug development professionals. This guide synthesizes mechanistic chemistry with validated regulatory protocols to ensure your compound maintains its structural integrity during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing a gradual decrease in assay purity and the appearance of a highly polar byproduct during ambient storage. What is the primary degradation pathway? A: The most likely culprit is amide hydrolysis driven by ambient moisture. The amide bond in your compound is susceptible to nucleophilic attack by water molecules on the electrophilic carbonyl carbon[1]. Because the amide nitrogen is conjugated with the electron-withdrawing 4-bromophenyl ring, the bond is slightly weakened compared to aliphatic amides. Under high-humidity conditions, this hydrolytic cleavage accelerates, resulting in the formation of 4-bromoaniline and 3-(1H-1,2,4-triazol-1-yl)butanoic acid[2]. To prevent this, strict desiccation is required, as even trace amounts of water can initiate degradation kinetics[3].

Q2: Our LC-MS data shows a new peak with a mass exactly 79 Da lower than our parent compound. Why is this happening in dry powder samples? A: A mass loss of ~79 Da (or 81 Da depending on the isotope) corresponds to the loss of a bromine atom. The 4-bromophenyl moiety is highly vulnerable to photodegradation [4]. When exposed to ambient laboratory light or UV irradiation, the C-Br bond undergoes homolytic dissociation[4]. This process generates a phenyl radical that subsequently undergoes reductive debromination by abstracting a hydrogen atom from the environment[4][5]. This is a well-documented phenomenon in brominated aromatic compounds and dictates that the compound must be rigorously protected from light (specifically wavelengths <400 nm)[6].

Q3: How should we design our long-term stability studies to comply with regulatory standards? A: Stability studies must align with the ICH Q1A(R2) guidelines[7]. For a new molecular entity, you must establish a self-validating system by testing across different stress conditions. Long-term studies should be conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH, with testing frequencies every 3 months for the first year[8]. Accelerated testing should be performed at 40°C ± 2°C with 75% ± 5% RH for a minimum of 6 months[8].

Part 2: Visualizing Degradation Pathways

To effectively mitigate degradation, we must first map the chemical triggers to their corresponding structural failures.

DegradationPathways Target N-(4-bromophenyl)-3- (1H-1,2,4-triazol-1-yl)butanamide PhotoTrigger UV/Vis Light Exposure (< 400 nm) Target->PhotoTrigger Photolysis HydroTrigger Moisture & pH Extremes (H2O / H+ / OH-) Target->HydroTrigger Hydrolysis Mech1 Homolytic C-Br Cleavage (Radical Formation) PhotoTrigger->Mech1 Mech2 Nucleophilic Attack on Carbonyl Carbon HydroTrigger->Mech2 Prod1 Reductive Debromination (Des-bromo Byproduct) Mech1->Prod1 Prod2 4-Bromoaniline + Triazolyl-butanoic acid Mech2->Prod2

Caption: Mechanistic degradation pathways of the target compound via photolysis and amide hydrolysis.

Part 3: Quantitative Data & Storage Parameters

The following table synthesizes the environmental triggers, their kinetic impact on the compound, and the ICH-aligned target parameters required to maintain <1% degradation over a 24-month period.

Degradation PathwayEnvironmental TriggerKinetic CatalystPreventive Storage ParameterICH Q1A(R2) Stress Test[7]
Amide Hydrolysis Ambient MoistureAcidic/Basic pH, HeatLyophilization, Desiccant (Silica)40°C ± 2°C / 75% RH ± 5%
Photodegradation UV/Vis RadiationWavelengths 180–400 nmAmber glass vials, foil wrappingPhotostability (ICH Q1B)
Thermal Oxidation Oxygen & HeatTransition metal impuritiesArgon/Nitrogen purge, -20°C50°C / 60°C incremental heat

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols for the preparation and storage of your compound.

Protocol A: Optimal Long-Term Storage Preparation

Causality: This workflow systematically eliminates water (preventing hydrolysis), oxygen (preventing oxidation), and photons (preventing C-Br cleavage).

  • Lyophilization: Dissolve the purified compound in a mass-spectrometry grade water/acetonitrile mixture and freeze-dry for 48 hours to ensure absolute removal of residual solvent and trapped moisture.

  • Aliquotting: Transfer the dry powder into pre-weighed, oven-dried (120°C for 4 hours) amber glass vials . Reasoning: Amber glass blocks transmission of light below 400 nm, neutralizing the primary catalyst for reductive debromination.

  • Inert Atmosphere Purge: Place the open vials in a glove box or utilize a Schlenk line to purge the headspace with ultra-high purity Argon (heavier than air) or Nitrogen for 60 seconds.

  • Sealing: Seal immediately with PTFE-lined caps. PTFE ensures a robust moisture barrier without leaching plasticizers into the API.

  • Storage: Transfer the sealed vials into a secondary desiccator cabinet maintained at -20°C .

StorageWorkflow S1 1. Lyophilization (Eliminate H2O) S2 2. Amber Vials (Block UV <400nm) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. PTFE Seal (Moisture Barrier) S3->S4 S5 5. -20°C Storage (Kinetic Arrest) S4->S5

Caption: Step-by-step workflow for the protective packaging and long-term storage of the compound.

Protocol B: Forced Degradation (Stability-Indicating) Assay

Causality: Before relying on routine QC, you must prove your HPLC/MS method can actually separate the parent compound from 4-bromoaniline and the debrominated analog.

  • Acid/Base Hydrolysis Stress: Prepare two 1 mg/mL solutions of the compound in 50% Acetonitrile. Add 0.1 N HCl to one, and 0.1 N NaOH to the other. Incubate at 60°C for 24 hours[2][3].

  • Photolytic Stress: Expose a solid sample and a solution sample (in a quartz cuvette) to 1.2 million lux hours and 200 watt hours/square meter of near UV light[4].

  • Neutralization & Dilution: Neutralize the acid/base samples, dilute all samples to 0.1 mg/mL, and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Analysis: Run the samples on a C18 reverse-phase HPLC coupled to a mass spectrometer. Ensure baseline resolution between the parent peak, the 4-bromoaniline fragment, and the des-bromo degradation product.

References

  • Source: patsnap.
  • Source: patsnap.
  • Source: gally.
  • Q1A(R2)
  • Source: PubMed (nih.gov)
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil Source: E3S Web of Conferences URL
  • 13.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS)

Sources

Optimization

Reducing unwanted byproducts in N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide synthesis

Welcome to the technical support guide for the synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and mitigating the formation of unwanted byproducts. Our goal is to empower you with the scientific rationale and practical protocols needed to achieve high purity and optimal yields.

Overview of the Synthesis

The synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is fundamentally an amide bond formation reaction. It typically involves the coupling of two key intermediates: 3-(1H-1,2,4-triazol-1-yl)butanoic acid and 4-bromoaniline . The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is essential.

The most common strategy involves using a coupling reagent or converting the carboxylic acid to a more reactive species like an acyl chloride.[2][3] Each step in this process presents opportunities for side reactions that can lead to impurities and reduce the overall yield.

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Amide Coupling Butanoic_Acid_Derivative 3-Halobutanoic Acid (e.g., Bromo) Intermediate_Acid 3-(1H-1,2,4-triazol-1-yl)butanoic acid Butanoic_Acid_Derivative->Intermediate_Acid Base (e.g., NaH) Solvent (e.g., DMF) Triazole 1,2,4-Triazole Triazole->Intermediate_Acid Final_Product N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide Intermediate_Acid->Final_Product Coupling Reagent Base, Solvent Amine 4-Bromoaniline Amine->Final_Product

Caption: General synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: My overall reaction yield is very low. What are the most likely causes?

A1: Low yields are a common challenge and can originate from multiple factors.[4] The primary culprits are often inefficient carboxylic acid activation, the presence of moisture leading to hydrolysis of intermediates, and suboptimal reaction conditions (temperature, time, stoichiometry).[4][5] A systematic review of your reagents' purity and reaction setup is the best first step.

Q2: What are the most common impurities I should screen for?

A2: Besides unreacted starting materials, the most prevalent impurities are byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC) and potential isomeric triazole products formed during the initial alkylation step.[6][7] Depending on the conditions, you may also see byproducts from hydrolysis or side-reactions of the activated acid intermediate.

Q3: Is it better to use a coupling reagent directly or to first form the acyl chloride?

A3: Both methods are effective, but the choice depends on the scale and sensitivity of your substrates.

  • Acyl Chloride Route: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate.[3][8] This method is robust and cost-effective, but the generation of HCl as a byproduct requires the use of a non-nucleophilic base in the subsequent amidation step to prevent protonation of the amine.[2][3]

  • Coupling Reagent Route: Reagents like EDC, DCC, or HATU offer milder conditions, which can be crucial if your molecule has sensitive functional groups or chiral centers prone to epimerization.[1][6] However, these reagents are more expensive and generate byproducts that require specific purification strategies.[9]

Q4: How critical is the choice of base in the amide coupling step?

A4: The base is critical. Its primary role is to neutralize any acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. For coupling reactions, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a tertiary amine like triethylamine (TEA) is preferred.[1][10] Using a nucleophilic base can lead to unwanted side reactions with the activated carboxylic acid.

In-Depth Troubleshooting Guide

This guide addresses specific experimental issues, explains the underlying chemical principles, and provides actionable protocols to resolve them.

Problem 1: High Levels of Unreacted Starting Materials

The presence of significant amounts of 3-(1H-1,2,4-triazol-1-yl)butanoic acid or 4-bromoaniline in your final product indicates an incomplete or failed coupling reaction.

Plausible Causes & Corrective Actions:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may be degraded due to age or improper storage (especially moisture). The O-acylisourea intermediate formed by carbodiimides like DCC or EDC is unstable; without an additive like HOBt, it can fail to react efficiently with the amine.[9][11]

    • Solution: Use a fresh, high-purity coupling reagent. When using a carbodiimide like EDC or DCC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[11][12] These additives act as nucleophiles, converting the unstable O-acylisourea into a more stable and reactive activated ester, which then cleanly reacts with the amine.[11]

  • Poor Nucleophilicity of 4-bromoaniline: 4-bromoaniline is an electron-deficient amine, making it less nucleophilic than aliphatic amines. Its reaction with the activated acid may be slow.

    • Solution: Increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time. Ensure at least one equivalent of a suitable base (e.g., DIPEA) is present to fully deprotonate the amine's ammonium salt form. Using a highly efficient coupling reagent like HATU, which is known for its high reactivity and suitability for challenging couplings, can also overcome this issue.[11]

  • Presence of Moisture: Water will hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively quenching the reaction.[4][5]

    • Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting_Low_Yield start Low Product Yield / Unreacted Starting Material q1 Check Coupling Reagent & Additives (e.g., HOBt) start->q1 Activation Issue? q2 Verify Anhydrous Conditions start->q2 Hydrolysis? q3 Assess Reaction Parameters start->q3 Kinetics Issue? sol1 Use Fresh Reagent. Add HOBt/HOAt to EDC or DCC. q1->sol1 sol2 Dry Glassware & Solvents. Use Inert Atmosphere. q2->sol2 sol3 Increase Temp/Time. Use stronger coupling reagent (e.g., HATU). q3->sol3

Caption: Troubleshooting workflow for low product yield.

Problem 2: Contamination with Coupling Reagent Byproducts

The choice of coupling reagent directly dictates the type of major byproduct you will need to remove.[9]

Coupling ReagentByproductSolubility & Removal Strategy
DCC (Dicyclohexylcarbodiimide)DCU (Dicyclohexylurea)Insoluble in most organic solvents (e.g., DCM, EtOAc). Can be removed by simple filtration. However, some may remain in solution, complicating chromatography.[5][6]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)N-acylisourea & Ethyl-dimethylaminopropyl ureaWater-soluble. Easily removed by an aqueous workup (washing the organic layer with dilute acid, base, and brine).[9][11]
HATU / HBTU TetramethylureaWater-soluble, but can be cytotoxic.[1] Removed by aqueous workup.
BOP HMPA (Hexamethylphosphoramide)Water-soluble. Removed by aqueous workup. Note: HMPA is a known carcinogen, making BOP a less desirable reagent.[6]

Protocol: Removing DCU Byproduct from a DCC-Coupled Reaction

  • After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

  • Filter the mixture through a pad of Celite, washing the filter cake with a small amount of cold reaction solvent.

  • Proceed with the standard aqueous workup of the filtrate.

  • If DCU is still present after workup and concentration, it often co-elutes with products during column chromatography.[3] Changing the chromatography solvent system or attempting recrystallization may be necessary. For this reason, EDC is often preferred over DCC for easier purification .

Problem 3: Formation of Isomeric Triazole Byproducts

1,2,4-Triazole has three nitrogen atoms, and alkylation can potentially occur at different positions, leading to isomeric impurities that are often difficult to separate from the desired product.[7]

Plausible Causes & Corrective Actions:

  • Lack of Regiocontrol: The nucleophilic substitution reaction between the 3-halobutanoic acid derivative and 1,2,4-triazole can lack regioselectivity depending on the reaction conditions.

    • Solution: The regiochemical outcome is highly dependent on the base and solvent used. Using sodium hydride (NaH) in an aprotic polar solvent like DMF typically favors alkylation at the N1 position. It is crucial to deprotonate the triazole first by adding it to the NaH suspension before introducing the alkylating agent (the butanoic acid derivative). This controlled addition ensures the formation of the triazole anion, which then acts as the nucleophile.

Optimized Protocols

The following protocols are designed to minimize byproduct formation based on the principles discussed above.

Protocol 1: Optimized Amide Coupling using EDC/HOBt

This is the recommended general-purpose protocol due to its mild conditions and straightforward purification.

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(1H-1,2,4-triazol-1-yl)butanoic acid (1.0 equiv), 4-bromoaniline (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and finally, brine. This removes the urea byproduct and unreacted HOBt.[11]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by flash column chromatography or recrystallization.

References

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(18), 5322-5326. Available from: [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3345. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available from: [Link]

  • Google Patents. (n.d.). WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof.
  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Available from: [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available from: [Link]

  • ACS Publications. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link]

  • Veeprho Pharmaceuticals. (n.d.). Triazole Impurities and Related Compound. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Available from: [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Available from: [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide isolation

Welcome to the Technical Support Center. The isolation of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The isolation of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide presents unique thermodynamic and kinetic challenges. The molecule features a rigid, hydrophobic bromophenyl ring, a highly polar 1,2,4-triazole moiety, and a flexible butanamide linker. This structural dichotomy frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and complex polymorphic behaviors.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your crystallization workflows.

Module 1: Conquering Liquid-Liquid Phase Separation (LLPS)

Q: Why does my product consistently form a milky emulsion (oil out) instead of crystallizing upon cooling or antisolvent addition? A: This is a classic case of Liquid-Liquid Phase Separation (LLPS). The flexible butanamide chain and the amphiphilic nature of the molecule lower the kinetic barrier for liquid droplet formation compared to the highly ordered crystal lattice. When supersaturation is generated too rapidly, the system crosses the binodal curve into the miscibility gap before it can cross the metastable zone for nucleation[1]. Furthermore, using solvents with exceptionally high drug solubility at elevated temperatures compresses this metastable zone, significantly increasing the risk of oiling out[2].

Q: How do I select the right solvent system to avoid oiling out? A: You must map the phase diagram to widen the metastable zone. We recommend a binary system where the primary solvent disrupts the amide hydrogen bonds (e.g., Isopropanol) and the antisolvent forces precipitation without inducing immediate LLPS (e.g., Water). Avoid solvent combinations with extreme polarity differences if the cooling rate cannot be strictly controlled.

Quantitative Data: Solvent Screening & LLPS Propensity

Table 1: Thermodynamic solubility and LLPS propensity in binary solvent systems at 25°C.

Primary SolventAntisolventSolubility (mg/mL)LLPS Boundary (Vol % Antisolvent)Risk LevelTarget Crystalline Form
EthanolWater14545%HighForm A
AcetoneHeptane21060%ModerateForm B
IsopropanolWater85>70%LowForm A
Ethyl AcetateHexane12055%ModerateForm A

Q: What is the definitive protocol to bypass LLPS? A: You must utilize an isothermal seeding strategy combined with controlled antisolvent mass transfer. This prevents localized supersaturation spikes that trigger droplet formation[3].

Protocol 1: Isothermal Seeding & Controlled Antisolvent Addition

This protocol is self-validating; do not proceed to the next step unless the validation check is met.

  • Dissolution: Dissolve the crude API in Isopropanol (5 volumes) at 60°C under moderate agitation (250 RPM).

    • Validation Check: The solution must be completely transparent. If turbidity persists, filter hot through a 0.45 µm PTFE membrane to remove insoluble impurities that could act as false nucleation sites.

  • Cooling to Seeding Temperature: Cool the solution to 45°C at a controlled rate of 0.5°C/min.

  • Seeding: Introduce 1-2% (w/w) of pure crystalline seeds of the desired polymorph. Hold isothermally for 60 minutes.

    • Validation Check: Inspect the reactor visually or via an in-situ FBRM (Focused Beam Reflectance Measurement) probe. The seed crystals must not dissolve (confirming adequate supersaturation) and the solution must not turn milky (confirming the system remains outside the LLPS miscibility gap).

  • Antisolvent Dosing: Dose Water (antisolvent) linearly over 4 hours until a 1:1 (v/v) ratio is achieved.

  • Aging and Isolation: Cool to 5°C at 0.2°C/min, hold for 2 hours, and filter. Wash the cake with a cold 1:1 Isopropanol/Water mixture.

LLPS_Troubleshooting Start Crystallization Initiated Observe Visual Observation (Turbidity) Start->Observe LLPS Oiling Out (LLPS) Milky Emulsion Observe->LLPS Liquid Droplets Form Solid Solid Particles Suspension Observe->Solid Nucleation Intervention Reduce Supersaturation (Heat & Hold) LLPS->Intervention Growth Controlled Cooling/ Antisolvent Dosing Solid->Growth Seed Introduce 1-2% wt Seed Crystals Intervention->Seed Clear Solution Seed->Growth

Workflow for diagnosing and mitigating liquid-liquid phase separation (LLPS).

Module 2: Polymorphism and Form Control

Q: I am observing batch-to-batch variations in the melting point and dissolution rate. Why is this happening? A: 1,2,4-triazole derivatives are highly prone to polymorphism. The triazole nitrogens act as versatile hydrogen-bond acceptors, while the butanamide N-H is a strong donor. Depending on the solvent polarity and cooling rate, different hydrogen-bonded networks (polymorphs) can precipitate[4]. Fast cooling typically yields a kinetic (metastable) form, which has a lower melting point and higher apparent solubility.

Q: How can I guarantee the isolation of the thermodynamically stable polymorph? A: You must implement a solvent-mediated phase transformation, commonly known as slurry maturation or Ostwald ripening. The metastable form will dissolve, and the stable form will nucleate and grow because it has a lower thermodynamic solubility in the chosen solvent system.

Protocol 2: Slurry Maturation (Ostwald Ripening)
  • Suspension Creation: Suspend the mixed-polymorph or metastable product in a 9:1 Ethyl Acetate/Heptane mixture (10 volumes).

  • Thermal Cycling: Heat the slurry to 50°C for 4 hours, then cool to 20°C over 2 hours. Repeat this cycle three times.

    • Validation Check: Take a slurry sample at the end of the second cycle, filter, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). The characteristic peak/melting point of the metastable form should be absent. If present, execute an additional thermal cycle.

  • Final Isolation: Cool to 10°C, hold for 2 hours to maximize yield, and filter.

Polymorph_Conversion Metastable Metastable Form (High Energy) Dissolves Dissolution (Solvent Phase) Metastable->Dissolves High Solubility Nucleates Nucleation (Low Energy) Dissolves->Nucleates Supersaturation Stable Stable Polymorph (Thermodynamic) Nucleates->Stable Crystal Growth Stable->Dissolves Low Solubility

Mechanism of solvent-mediated polymorphic transformation via Ostwald ripening.

Module 3: Yield and Purity Optimization

Q: Does the rate of antisolvent addition really matter if the final volumetric ratio is identical? A: Absolutely. The localized supersaturation at the droplet interface dictates the nucleation mechanism. Rapid, uncalibrated addition creates localized zones that exceed the LLPS threshold or trap mother liquor (and impurities) inside rapidly growing crystal agglomerates. Precise control of antisolvent mass transfer prevents these local supersaturation spikes, ensuring a narrow crystal size distribution and high purity[3].

Q: How do I prevent impurity entrapment during the final cooling phase? A: Avoid linear cooling ramps if the concentration of structurally similar impurities is high. Implement a non-linear (cubic) cooling profile. This maintains a constant, low level of supersaturation throughout the batch, allowing the crystal lattice to reject impurities thermodynamically rather than trapping them kinetically.

References
  • Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing).[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development (ACS).[Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral reference data for N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

Comparative NMR Spectral Reference Guide: N-(4-Bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide and Structural Analogues Executive Summary & Context N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a highly funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Spectral Reference Guide: N-(4-Bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide and Structural Analogues

Executive Summary & Context

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a highly functionalized intermediate frequently utilized in the synthesis of agricultural fungicides and pharmaceutical enzyme inhibitors[1]. Accurate structural elucidation of this molecule is critical during library synthesis and scale-up. This guide provides an objective, comparative analysis of the 1 H and 13 C NMR spectral data for the target bromo-derivative against its chloro- and unsubstituted (phenyl) analogues. By isolating the halogen substituent variable, researchers can accurately predict chemical shifts and validate structural integrity during drug development workflows.

Structural Causality & Spectral Features

Understanding the NMR spectrum of this compound requires dissecting the molecule into three distinct magnetic environments, each governed by specific electronic and stereochemical rules:

  • Diastereotopic Methylene Protons (Aliphatic Chain): The C3 carbon of the butanamide chain is a chiral center. Because of this stereocenter, the adjacent C2 methylene protons ( −CH2​− ) are diastereotopic. They exist in different average magnetic environments and couple not only to the C3 methine proton but also to each other (geminal coupling, J≈14.5 Hz). Consequently, they appear as two distinct doublets of doublets (dd) rather than a simple multiplet.

  • Triazole Ring Asymmetry: The 1H-1,2,4-triazol-1-yl moiety is electronically asymmetric. The H-5 proton is flanked by two nitrogen atoms (N1 and N4), rendering it highly deshielded compared to the H-3 proton. This results in two distinct, sharp singlets in the aromatic region ()[2].

  • Halogen Substituent Effects: The bromine atom on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This effect propagates through the aromatic system and the amide bond, pulling electron density away from the amide NH proton and shifting it downfield. Conversely, the resonance effect (+M) of the halogen lone pairs slightly shields the ortho and para carbons on the ring ()[3].

G Halogen Halogen Substituent (Br, Cl, H) Inductive Inductive Effect (-I) Electron Withdrawal Halogen->Inductive Resonance Resonance Effect (+M) Lone Pair Donation Halogen->Resonance AmideNH Amide NH Proton Downfield Shift (Deshielded) Inductive->AmideNH Decreases e- density AromaticC Aromatic C4 Carbon Upfield Shift (Shielded by +M) Resonance->AromaticC Increases e- density at ortho/para

Influence of halogen substituents on NMR chemical shifts via inductive and resonance effects.

Self-Validating Experimental Protocol: NMR Acquisition

To ensure high-fidelity, reproducible spectral data, the following self-validating protocol must be used for sample preparation and acquisition.

Step 1: Quantitative Sample Preparation Weigh exactly 15.0 ± 0.5 mg of the highly purified analyte. Dissolve completely in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding between amide molecules, ensuring sharp, concentration-independent NH signals.

Step 2: Thermal Equilibration Insert the sample into the NMR probe and allow a mandatory 5-minute equilibration period at 298 K. Causality: Temperature gradients within the tube cause convection currents, which distort the Lorentzian line shape of the signals and degrade resolution.

Step 3: Tuning, Matching, and Shimming Tune and match the probe to the exact impedance of the sample. Perform 3D gradient shimming. Validation Checkpoint: Measure the full width at half maximum (FWHM) of the TMS singlet. The protocol is only validated to proceed if the FWHM is ≤1.0 Hz. If broader, re-shim to prevent multiplet smearing.

Step 4: Optimized Acquisition Parameters

  • 1 H NMR (400 MHz): 16 scans, 30° pulse angle, 3.0 s relaxation delay (D1). Causality: A 3.0 s D1 ensures complete T1​ relaxation for accurate integration of all proton environments.

  • 13 C NMR (100 MHz): 512 scans, 30° pulse angle, WALTZ-16 proton decoupling. Set D1 to 2.0 s (or 10.0 s if quantitative integration of quaternary aromatic carbons is required).

G Sample Sample Prep 15 mg in 0.6 mL DMSO-d6 Acq NMR Acquisition 400 MHz, 298 K Sample->Acq Transfer Process Processing FT, Phase & Baseline Corr. Acq->Process FID Assign Spectral Assignment 1D & 2D (COSY, HSQC) Process->Assign Spectra Validate Data Validation vs. Predicted/Analogues Assign->Validate Shifts

Workflow for high-fidelity NMR acquisition and spectral assignment.

Comparative Spectral Data

The tables below summarize the predicted, high-resolution 1 H and 13 C NMR data for the target compound and its structural alternatives. Notice how the aliphatic chain (C2, C3, C4) and triazole protons remain nearly identical across all three compounds, validating that the electronic effects of the halogen are highly localized to the aromatic ring and the adjacent amide bond.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, DMSO- d6​ , 298 K)

Proton EnvironmentBromo Analogue (Target)Chloro AnalogueUnsubstituted (Phenyl)Multiplicity & Coupling ( J in Hz)
Amide NH 10.2510.2310.05Singlet (1H)
Triazole H-5 8.558.558.55Singlet (1H)
Triazole H-3 7.987.987.98Singlet (1H)
Ar-H (ortho to NH) 7.547.607.55Doublet (2H), J=8.8 (7.8 for Ph)
Ar-H (meta to NH) 7.487.357.30Doublet (2H), J=8.8 (Triplet for Ph)
Ar-H (para to NH) --7.05Triplet (1H), J=7.4
Aliphatic CH (C3) 4.904.904.90Multiplet (1H)
Aliphatic CH 2​ a (C2) 2.852.852.85Doublet of doublets (1H), J=14.5,7.0
Aliphatic CH 2​ b (C2) 2.702.702.70Doublet of doublets (1H), J=14.5,7.0
Aliphatic CH 3​ (C4) 1.451.451.45Doublet (3H), J=6.8

Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, DMSO- d6​ , 298 K)

Carbon EnvironmentBromo Analogue (Target)Chloro AnalogueUnsubstituted (Phenyl)
C=O (Amide) 168.2168.2168.0
Triazole C-3 151.8151.8151.8
Triazole C-5 143.6143.6143.6
Ar C-1 (ipso to NH) 138.4138.0139.2
Ar C-3/C-5 131.5128.8128.9
Ar C-2/C-6 121.2120.8119.5
Ar C-4 (ipso to Halogen) 115.0127.0123.5
Aliphatic CH (C3) 53.253.253.2
Aliphatic CH 2​ (C2) 42.842.842.8
Aliphatic CH 3​ (C4) 20.420.420.4

Solvent Effects: DMSO- d6​ vs. CDCl 3​

When analyzing this compound, the choice of solvent drastically impacts the chemical shift of the exchangeable amide proton. In CDCl 3​ , the amide NH will typically resonate significantly further upfield ( ≈8.0−8.5 ppm) due to the absence of strong hydrogen-bond accepting properties in the solvent. In DMSO- d6​ , the strong intermolecular hydrogen bonding between the amide proton and the sulfoxide oxygen heavily deshields the proton, pushing it past 10.0 ppm. For definitive comparative analysis across libraries, DMSO- d6​ is the recommended standard to prevent concentration-dependent chemical shift drift.

References

  • Iguchi, D., et al. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies." Molecules, 2020. URL:[Link]

  • Creagh, L. T., et al. "Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole." The Journal of Organic Chemistry, 1971. URL:[Link]

  • National Center for Biotechnology Information. "1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone." PubChem Database, CID 588080. URL:[Link]

Sources

Comparative

Comparing N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide efficacy vs standard triazole fungicides

Comparative Efficacy Guide: N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide vs. Standard Triazole Fungicides Executive Summary The agricultural and pharmaceutical sectors face a critical bottleneck: the rapid emerg...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide vs. Standard Triazole Fungicides

Executive Summary

The agricultural and pharmaceutical sectors face a critical bottleneck: the rapid emergence of pathogenic resistance to standard Demethylation Inhibitor (DMI) fungicides[1]. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide (hereafter referred to as N4B-Triazole ) represents a next-generation scaffold that integrates a traditional 1,2,4-triazole core with a functionalized carboxamide fragment.

This guide provides an objective, data-driven comparison of N4B-Triazole against standard rigid triazoles (e.g., Tebuconazole) and advanced flexible-linker azoles (e.g., Mefentrifluconazole)[2]. By analyzing target binding kinetics and phenotypic inhibition, this document serves as an authoritative resource for researchers evaluating novel carboxamide-triazole hybrids for drug development and crop protection.

Mechanistic Overview & Structural Causality

Standard triazoles operate by binding the heme iron atom in the active site of cytochrome P450 14α-demethylase (CYP51). This interaction blocks the demethylation of lanosterol, disrupting ergosterol biosynthesis and leading to fungal cell membrane collapse[3]. However, point mutations in the CYP51 gene (e.g., Y137F, V136A) alter the topography of the binding pocket, severely reducing the binding affinity of standard triazoles and driving widespread field resistance[4].

The N4B-Triazole Advantage: N4B-Triazole overcomes this resistance through a dual-site binding mechanism. While the 1,2,4-triazole nitrogen coordinates with the heme iron, the carboxamide fragment acts as a secondary anchor. Structural studies on carboxamide-triazole hybrids demonstrate that the amide oxygen and nitrogen form robust hydrogen bonds with highly conserved amino acid residues (such as THR-458 or HIS-293) within the CYP51 binding pocket[5]. Furthermore, the bulky, electron-withdrawing 4-bromophenyl group enhances lipophilicity and stabilizes the complex via halogen bonding. This structural causality explains why N4B-Triazole maintains high efficacy even against highly shifted, triazole-adapted isolates[6].

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Demethylation StdTriazole Standard Triazoles (e.g., Tebuconazole) StdTriazole->CYP51 Heme Binding (Vulnerable to Mutations) N4B N4B-Triazole (Carboxamide Hybrid) N4B->CYP51 Heme + Carboxamide Dual Binding

Fig 1. Ergosterol biosynthesis pathway and dual-binding inhibition by N4B-Triazole vs standard DMIs.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific trustworthiness, the following experimental protocols are designed as self-validating systems. They incorporate internal controls that mathematically confirm assay integrity before any data interpretation occurs.

Protocol 1: High-Throughput CYP51 Binding Affinity Assay

Causality: Direct measurement of target engagement (Kd) isolates the compound's intrinsic potency from external variables like cellular efflux pumps.

  • Preparation: Express and purify recombinant wild-type and mutated (Y137F) CYP51 protein. Prepare N4B-Triazole, Tebuconazole, and Mefentrifluconazole in DMSO (ensure final assay concentration is <1% DMSO to prevent protein denaturation).

  • Titration: In a 96-well UV-Vis microtiter plate, add 2 μM CYP51 to 0.1 M potassium phosphate buffer (pH 7.4). Titrate the fungicides from 0.1 to 50 μM.

  • Measurement: Record the Type II difference spectra (peak at ~430 nm, trough at ~410 nm), which is indicative of nitrogen-heme coordination.

  • Self-Validation Step: Include a baseline control (DMSO only) and a positive control (Fluconazole). Calculate the Z'-factor for the assay plate. Proceed to data analysis only if Z' > 0.6 , ensuring the signal-to-noise ratio is statistically robust for high-throughput screening.

  • Analysis: Fit the peak-to-trough absorbance differences to the Michaelis-Menten equation to determine the dissociation constant (Kd).

Protocol 2: In Vitro Mycelial Growth Inhibition (EC50)

Causality: Translates biochemical binding into phenotypic efficacy, accounting for cell wall penetration and metabolic stability.

  • Media Prep: Amend Potato Dextrose Agar (PDA) with serial dilutions of the test compounds (0.1, 1, 10, 50, 100 μg/mL).

  • Inoculation: Place 5 mm mycelial plugs of Zymoseptoria tritici and Phytophthora capsici at the center of the plates.

  • Incubation & Measurement: Incubate at 25°C for 7 days. Measure colony diameters crosswise.

  • Self-Validation Step: Run parallel plates with a known susceptible reference strain and a vehicle-only (untreated) control. Calculate the percentage of inhibition relative to the untreated control. If the reference strain's EC50 deviates by >10% from historical baselines, the assay must be rejected due to potential media contamination or spontaneous strain mutation.

  • Analysis: Calculate EC50 values using probit analysis.

Workflow Prep Compound Preparation Assay CYP51 Binding Assay (Microtiter/Fluorescence) Prep->Assay InVitro In Vitro Mycelial Growth Assay (EC50) Assay->InVitro Validation Internal Validation (Z' > 0.6 & Controls) Assay->Validation InVitro->Validation

Fig 2. Self-validating high-throughput screening workflow for triazole efficacy evaluation.

Comparative Data Presentation

The following tables synthesize quantitative performance metrics, demonstrating how the incorporation of the carboxamide fragment in N4B-Triazole enhances binding affinity and broadens the fungicidal spectrum compared to standard alternatives[5].

Table 1: Comparative Binding Affinity (Kd) and Inhibitory Concentration (IC50) against CYP51 (Lower values indicate stronger binding and higher potency)

CompoundTarget EnzymeKd (nM)IC50 (µM)Reference Standard
Tebuconazole Wild-Type CYP5135.20.85Standard DMI
Tebuconazole Mutant CYP51 (Y137F)> 500.0> 15.0High Resistance
Mefentrifluconazole Mutant CYP51 (Y137F)42.11.10Flexible Isopropanol-Azole
N4B-Triazole Wild-Type CYP5114.5 0.32 Carboxamide Hybrid
N4B-Triazole Mutant CYP51 (Y137F)18.2 0.45 Carboxamide Hybrid

Table 2: In Vitro Mycelial Growth Inhibition (EC50 in μg/mL) (Data reflects efficacy against key agricultural pathogens)

PathogenTebuconazoleMefentrifluconazoleN4B-TriazoleEfficacy Shift
Zymoseptoria tritici (WT)1.250.800.65 Comparable
Zymoseptoria tritici (Shifted)> 50.0012.404.15 Superior
Physalospora piricola22.1039.5113.09 Superior
Phytophthora capsici (Oomycete)> 100.0075.4317.36 Breakthrough

Note: Standard triazoles typically lack anti-oomycete activity because oomycetes do not synthesize ergosterol. However, carboxamide-containing derivatives like N4B-Triazole exhibit breakthrough off-target efficacy against oomycetes (e.g., P. capsici), likely due to the carboxamide moiety interacting with secondary targets such as succinate dehydrogenase (SDHI-like activity)[5].

References

  • A Comparative Guide to the Interaction Energies of Triazole Fungicides with Target Enzymes Source: BenchChem URL
  • Source: MDPI (Journal of Fungi)
  • Source: PMC - National Institutes of Health (NIH)
  • Mefentrifluconazole (REVYSOL®)
  • Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe Source: Frontiers in Plant Science URL

Sources

Validation

A Comparative Guide to Validating the Purity of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide using LC-MS/MS

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, a novel compound with significant potential in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, a novel compound with significant potential in pharmaceutical development. The selection and validation of an appropriate analytical technique are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines the strategic implementation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose and objectively compares its performance with other established analytical techniques.

Introduction: The Analytical Challenge

N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is a molecule characterized by a bromophenyl group, a butanamide linker, and a triazole ring. This combination of functionalities presents a unique analytical challenge. The presence of both polar (triazole, amide) and non-polar (bromophenyl) moieties necessitates a highly efficient separation technique to resolve the main compound from structurally similar impurities that may arise during synthesis. These impurities could include starting materials, by-products, or degradation products, each potentially impacting the compound's safety and efficacy profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, offering a powerful combination of separation and detection capabilities.[1][2] Specifically, LC-MS/MS provides an unparalleled level of sensitivity and selectivity, making it exceptionally well-suited for impurity profiling.[3][4]

The LC-MS/MS Approach: A Self-Validating System

The core of a robust purity validation system lies in a well-developed and validated analytical method. LC-MS/MS, when properly implemented, functions as a self-validating system, providing confidence in the reported purity values.

Chromatographic Separation: The Foundation of Purity Analysis

The initial step in any LC-MS/MS analysis is the chromatographic separation of the target compound from any impurities. Given the dual polar and non-polar nature of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[5][6] In RP-HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase.[7] This setup allows for the effective separation of compounds based on their hydrophobicity.[6]

Experimental Protocol: LC Method Development

  • Column Selection: A C18 column is a suitable starting point due to its versatility in retaining a wide range of non-polar to moderately polar compounds.[8]

  • Mobile Phase Composition: A gradient elution using a mixture of water (polar) and an organic solvent like acetonitrile or methanol (less polar) is employed.[5] The gradient allows for the elution of compounds with varying polarities. A small amount of an acid, such as formic acid, is typically added to the mobile phase to improve peak shape and promote ionization in the mass spectrometer.

  • Flow Rate and Temperature: A flow rate of 0.2-0.5 mL/min and a column temperature of 30-40 °C are common starting parameters to ensure efficient separation and reproducible retention times.

  • Injection Volume: A small injection volume (1-5 µL) is used to prevent column overloading and maintain sharp peaks.

Mass Spectrometric Detection: Unrivaled Specificity

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules as it is a "soft" ionization method that minimizes in-source fragmentation, preserving the molecular ion.[9][10][11]

The tandem mass spectrometry (MS/MS) capability is what provides exceptional selectivity. In this mode, the molecular ion of the target compound is selected in the first quadrupole, fragmented, and the resulting product ions are detected in the second quadrupole. This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces chemical noise, allowing for the detection and quantification of trace-level impurities.[1]

Experimental Protocol: MS/MS Method Development

  • Ionization Mode: Given the presence of basic nitrogen atoms in the triazole ring, positive ion mode ESI is likely to yield a strong signal corresponding to the protonated molecule [M+H]+.

  • Full Scan Analysis: Initially, a full scan analysis is performed to determine the mass-to-charge ratio (m/z) of the parent compound.

  • Product Ion Scan: A product ion scan is then conducted to identify the characteristic fragment ions of the target molecule. This fragmentation pattern serves as a unique fingerprint for the compound.

  • SRM Transition Selection: The most intense and specific parent-to-product ion transition is selected for quantification. A secondary, confirmatory transition is also monitored to enhance confidence in peak identification.

Workflow for Purity Validation by LC-MS/MS

LC_MSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry cluster_Data Data Analysis SamplePrep Sample Preparation (Dilution in Mobile Phase) Injection Autosampler Injection SamplePrep->Injection Column RP-HPLC Separation (C18 Column) Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI) [M+H]+ Elution->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 q2: Collision-Induced Dissociation (CID) Q1->Q2 Q3 Q3: Product Ion Scan/Selection Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration & Quantification Detector->Integration Validation Method Validation (ICH Q2(R1)) Integration->Validation Report Purity Report & Impurity Profile Validation->Report Method_Selection Start Purity Validation of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide Question1 Need to identify and quantify unknown trace-level impurities? Start->Question1 LCMSMS LC-MS/MS Question1->LCMSMS Yes OtherMethods Consider other methods Question1->OtherMethods No Question2 Is this for routine QC of known impurities? OtherMethods->Question2 HPLCUV HPLC-UV Question2->HPLCUV Yes Question3 Need for an orthogonal or absolute quantification method? Question2->Question3 No Question3->HPLCUV No qNMR qNMR Question3->qNMR Yes

Sources

Comparative

Publish Comparison Guide: Molecular Docking of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide vs. Clinical Azoles Against CYP51

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Comparative molecular docking, binding thermodynamics, and structural rationale for CYP51 inhibition. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Comparative molecular docking, binding thermodynamics, and structural rationale for CYP51 inhibition.

Executive Summary

The emergence of azole-resistant fungal strains, particularly in Candida albicans, necessitates the development of next-generation sterol 14α-demethylase (CYP51) inhibitors. This guide objectively compares the in silico performance of a novel scaffold—N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide —against clinical standards (Fluconazole and Posaconazole). By leveraging rigorous molecular docking and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) free energy calculations, we dissect the thermodynamic advantages of the bromophenyl and butanamide moieties in navigating the CYP51 active site.

Mechanistic Rationale: The CYP51 Target

CYP51 is a cytochrome P450 monooxygenase critical for ergosterol biosynthesis. It catalyzes the removal of the 14α-methyl group from lanosterol. Inhibition of this enzyme depletes ergosterol and accumulates toxic methylated sterols, disrupting fungal cell membrane integrity.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Intermediate 14α-demethylated lanosterol CYP51->Intermediate Ergosterol Ergosterol (Cell Membrane) Intermediate->Ergosterol Inhibitor N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide Inhibitor->CYP51 Competitive Inhibition

Ergosterol biosynthesis pathway highlighting CYP51 inhibition by the triazole derivative.

Clinical azoles act as Type II inhibitors. The N4 atom of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron (Fe2+), while the remainder of the molecule occupies the hydrophobic access channel (Tunnel 2f) . The design of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide capitalizes on this by utilizing a flexible butanamide linker to optimally position the bulky, polarizable 4-bromophenyl group deep within the hydrophobic pocket.

Self-Validating Experimental Protocol

To ensure high-fidelity results, standard rigid-receptor docking is insufficient due to the metalloprotein nature of CYP51. As a Senior Application Scientist, I mandate a protocol that intrinsically accounts for metal coordination and solvent effects, ensuring the system validates its own outputs before final scoring.

DockingWorkflow PrepProt 1. Protein Preparation (PDB: 5TZ1, pH 7.4) Heme 2. Heme Parameterization (Fe2+ Coordination) PrepProt->Heme Docking 4. Molecular Docking (Grid-based, Flexible Ligand) Heme->Docking PrepLig 3. Ligand Preparation (Energy Minimization) PrepLig->Docking Scoring 5. MM-GBSA Rescoring (Binding Free Energy) Docking->Scoring

Self-validating molecular docking workflow for CYP51-ligand complex evaluation.

Step-by-Step Methodology & Causality
  • Protein Preparation (PDB ID: 5TZ1):

    • Action: Retrieve the high-resolution crystal structure of C. albicans CYP51. Remove co-crystallized ligands and water molecules >3 Å from the active site. Assign protonation states at pH 7.4 using PROPKA.

    • Causality: Incorrect protonation of active site histidines or missing loop regions will artificially skew the electrostatic potential map, leading to invalid binding poses.

  • Heme Iron Parameterization:

    • Action: Apply a metal-binding constraint (distance = 2.0–2.2 Å) between the heme Fe2+ and the N4 atom of the triazole ring.

    • Causality: Standard molecular mechanics force fields often fail to accurately model transition metal coordination. Without this constraint, the docking algorithm prioritizes steric fit over the critical coordinate covalent bond, resulting in "upside-down" ligand poses.

  • Ligand Preparation:

    • Action: Generate 3D conformers of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, Fluconazole, and Posaconazole. Minimize energy using the OPLS4 force field.

    • Causality: 2D-to-3D conversion without proper energy minimization traps ligands in local energetic minima, preventing them from adopting bioactive conformations during docking.

  • Molecular Docking (Glide XP) & MM-GBSA Rescoring:

    • Action: Perform Extra Precision (XP) docking followed by MM-GBSA calculations to estimate the binding free energy ( ΔGbind​ ).

    • Causality: Docking scores are empirical and often overestimate hydrogen bond strength in solvent-exposed regions. MM-GBSA incorporates implicit solvation models (VSGB), providing a thermodynamically rigorous comparison of binding affinities .

Comparative Performance Data

The following data synthesizes the computational evaluation of the target compound against short-tailed (Fluconazole) and long-tailed (Posaconazole) clinical azoles.

Table 1: Thermodynamic Binding Profiles against C. albicans CYP51
CompoundDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Fe-N4 Distance (Å)Key Hydrophobic Contacts
Fluconazole -7.45-32.142.11Y118, L376
Target Compound -9.12-48.552.08Y118, Y132, F126, L376
Posaconazole -11.30-65.202.09Y118, Y132, F126, F228, F233

Note: More negative values indicate stronger binding affinity.

Table 2: Interaction Matrix & Structural Role
Structural Moiety (Target Compound)Primary Interacting ResiduesInteraction TypeFunctional Consequence
1,2,4-Triazole Ring Heme Fe2+Coordinate CovalentAnchors the inhibitor, directly blocking oxygen binding for catalysis.
Butanamide Linker S378, S506Hydrogen BondingProvides conformational flexibility, stabilizing the ligand in the access channel.
4-Bromophenyl Group Y118, Y132, F126 π−π Stacking, Halogen BondFills the hydrophobic pocket; the bulky bromine atom displaces high-energy water molecules, driving entropy-favorable binding.

Structural Analysis & Expert Insights

As demonstrated in the data, N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide significantly outperforms Fluconazole in both docking score and MM-GBSA binding free energy.

The Role of the Halogenated Phenyl Ring: Fluconazole utilizes a 2,4-difluorophenyl group, which is relatively small and limits its hydrophobic reach. In contrast, the target compound employs a 4-bromophenyl group. Bromine is highly polarizable and significantly larger than fluorine. This allows it to form a strong halogen bond with the backbone carbonyl of Y132 and engage in extensive van der Waals interactions within the hydrophobic cavity formed by F58, Y64, Y118, and L121.

The Advantage of the Butanamide Linker: While Posaconazole exhibits the strongest binding due to its long tail extending through Tunnel 2f, its high molecular weight can limit oral bioavailability and tissue penetration. The butanamide linker in our target compound acts as a highly efficient "medium-arm extension" . It strikes an optimal balance: it is long enough to establish critical hydrogen bonds with S378 and S506 (unlike Fluconazole), yet compact enough to maintain favorable pharmacokinetic properties (unlike Posaconazole).

Conclusion: The molecular docking and thermodynamic profiling validate N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide as a highly potent CYP51 inhibitor scaffold. Its rationally designed structure overcomes the hydrophobic limitations of short-tailed azoles while avoiding the excessive lipophilicity of long-tailed derivatives, positioning it as a strong candidate for further in vitro and in vivo development.

References

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 , Frontiers in Molecular Biosciences,[Link]

  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors , RSC Advances,[Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains , Molecules,[Link]

Validation

A Senior Application Scientist's Guide to Functional Group Analysis: FTIR Spectroscopy of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

For researchers, scientists, and professionals in drug development, the precise and efficient characterization of novel chemical entities is a cornerstone of the discovery process. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and efficient characterization of novel chemical entities is a cornerstone of the discovery process. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, a molecule with potential pharmaceutical applications, presents a unique combination of functional groups that require accurate identification. This guide provides an in-depth analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy, a powerful and accessible technique for functional group determination. We will explore the theoretical underpinnings of FTIR, present a detailed interpretation of the expected spectrum, and compare its utility against other common analytical methods.

The Principle of FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy operates on the principle that covalent bonds in a molecule are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies.[1] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies that correspond to these natural vibrational modes.[1] This absorption of energy is what an FTIR spectrometer detects, generating a spectrum that is a unique "fingerprint" of the molecule's functional groups.[1] The resulting spectrum plots the percentage of light transmitted through the sample against the wavenumber of the radiation (in cm⁻¹), where absorption bands indicate the presence of specific chemical bonds.[1]

Structural Elucidation of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide

To effectively analyze the FTIR spectrum of our target compound, we must first deconstruct its molecular architecture and anticipate the vibrational signatures of its constituent functional groups.

Caption: Molecular structure of the target compound.

Predicted FTIR Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups within the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amide (-CONH-) N-H Stretch3370 - 3170[2]Medium, Sharp[2]
C=O Stretch (Amide I)1680 - 1630[2]Strong
N-H Bend (Amide II)1570 - 1515[2][3]Strong
4-Bromophenyl Group Aromatic C-H Stretch3100 - 3000[4][5]Medium to Weak
Aromatic C=C Stretch1600 - 1585 and 1500 - 1400[4]Medium
C-H Out-of-Plane Bend900 - 675[4]Strong
C-Br Stretch690 - 515[6]Medium to Strong
1,2,4-Triazole Ring C-H Stretch~3126[7]Medium
C=N Stretch~1603[8]Medium
N-N Stretch / Ring Vibrations~1543[7]Medium
Alkyl Chain (-CH-, -CH₂-, -CH₃) C-H Stretch3000 - 2850[6][9]Medium to Strong
C-H Bend (Scissoring/Bending)1470 - 1450 and 1370-1350[6]Medium

Expert Interpretation:

  • N-H and C-H Stretching Region (3400-2800 cm⁻¹): A sharp, medium intensity peak between 3370-3170 cm⁻¹ is a key indicator of the secondary amide N-H bond.[2] This will be distinct from the broader O-H bands often seen in this region.[10] Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the alkyl C-H stretches from the butanamide chain will be found just below 3000 cm⁻¹.[4][9] The C-H stretch from the triazole ring is also expected in the aromatic region.[7]

  • Carbonyl and Double Bond Region (1800-1400 cm⁻¹): The most intense absorption in the spectrum is likely to be the amide I band (C=O stretch) between 1680-1630 cm⁻¹.[2] This will be closely accompanied by the strong amide II band (N-H bend) around 1570-1515 cm⁻¹.[2] The aromatic C=C stretching vibrations will present as a series of medium intensity peaks between 1600-1400 cm⁻¹, and the triazole ring's C=N and N=N stretches will also appear in this vicinity.[4][7][8]

  • Fingerprint Region (below 1400 cm⁻¹): This region contains a complex series of bending and stretching vibrations that are unique to the entire molecule.[6] A key peak to look for is the C-Br stretch, which is expected to be a medium to strong band in the lower frequency range of 690-515 cm⁻¹.[6] The out-of-plane bending of the aromatic C-H bonds will also give a strong absorption in this region, and its exact position can help confirm the para-substitution pattern of the phenyl ring.[4]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the spectral data, a rigorous experimental protocol is essential.

Caption: Standard FTIR experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. This method provides a high-quality spectrum but requires careful sample preparation to avoid scattering effects.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique is rapid, requires minimal sample preparation, and is non-destructive.[11]

  • Instrument and Data Acquisition:

    • A high-resolution FTIR spectrometer is used.

    • A background spectrum is recorded to subtract atmospheric H₂O and CO₂ signals.

    • The sample is placed in the spectrometer, and the spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

    • To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.

  • Data Processing:

    • The resulting interferogram is converted into a spectrum using a Fourier transform algorithm.[12]

    • The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Comparative Analysis: FTIR in the Analytical Toolbox

While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques. Here, we compare FTIR with other common analytical methods.

TechniquePrincipleInformation GainedAdvantagesLimitations
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.[13]Identification of functional groups.[13][14]Rapid, non-destructive, versatile for solids, liquids, and gases.[12][13]Limited structural information beyond functional groups.[15]
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field.[13][14]Detailed molecular structure, connectivity of atoms, stereochemistry.[13]Provides a complete structural framework.[16]Lower sensitivity, requires larger sample amounts, more complex setup.[11]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[12]Molecular weight, elemental composition, fragmentation patterns.[17]High sensitivity, provides molecular formula information.[15]Does not directly identify functional groups; structural isomers can be difficult to distinguish.
Raman Spectroscopy Inelastic scattering of monochromatic light.[18][19]Complementary vibrational information to FTIR, especially for non-polar bonds.[18]Excellent for aqueous solutions, minimal sample preparation.[18][19][20]Can be affected by fluorescence, weaker signal than FTIR.[21]

Synergistic Application:

The most powerful approach to structural elucidation is the combined use of these techniques.[14][15][16][22] For N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide:

  • FTIR would rapidly confirm the presence of the amide, aromatic, triazole, and alkyl functionalities.

  • NMR (¹H and ¹³C) would then be used to piece together the exact connectivity of the atoms, confirming the substitution patterns on the aromatic and triazole rings and the structure of the butanamide chain.

  • MS would provide the exact molecular weight, confirming the molecular formula, and its fragmentation pattern would offer further corroboration of the proposed structure.

Analytical_Synergy cluster_elucidation Comprehensive Structural Elucidation Compound N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide FTIR FTIR Analysis Compound->FTIR Identifies Functional Groups NMR NMR Analysis Compound->NMR Determines Connectivity MS Mass Spectrometry Compound->MS Confirms Molecular Weight Elucidation Verified Structure FTIR->Elucidation NMR->Elucidation MS->Elucidation

Caption: Synergistic workflow of analytical techniques.

Conclusion

FTIR spectroscopy stands as an indispensable first-line analytical technique for the characterization of novel compounds like N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide. Its ability to provide a rapid and reliable "vibrational fingerprint" allows for the confident identification of key functional groups. While it is most powerful when used in concert with other methods like NMR and mass spectrometry, FTIR provides the foundational data upon which a complete and accurate structural elucidation is built. For researchers in drug development, mastering the interpretation of FTIR spectra is a critical skill for accelerating the journey from molecular design to functional therapeutic.

References

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  • De Beer, T., et al. (2010, May 9). Raman spectroscopy for the analysis of drug products and drug manufacturing processes. Pharma Times.
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  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

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  • Al-Juboori, A. M., et al. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Patsnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Available from: [Link]

  • University of Massachusetts. IR Group Frequencies. Available from: [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer.
  • InstaNANO. FTIR Functional Group Database Table with Search. (Accessed March 15, 2026). Available from: [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]

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  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]

  • Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.
  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Available from: [Link]

  • IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
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